[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]azanium;chloride
Description
Historical Context of Anthracycline Antibiotics in Research
The story of anthracyclines begins in the mid-20th century, a period marked by a systematic search for anticancer agents from natural sources. wikipedia.org In the 1950s, Italian research company Farmitalia Research Laboratories initiated an organized effort to isolate potential anticancer compounds from soil-based microorganisms. wikipedia.org This endeavor led to the discovery of the first anthracycline, daunorubicin (B1662515), in the early 1960s. wikipedia.org
Researchers isolated a new strain of the bacterium Streptomyces peucetius from a soil sample near the 13th-century Castel del Monte in Italy. wikipedia.org This bacterium produced a distinct red pigment, from which an antibiotic with significant activity against murine tumors was extracted. wikipedia.org Independently, a French research team made a similar discovery around the same time. wikipedia.org The two groups collaborated to name the compound "daunorubicin," a portmanteau of "Dauni," a pre-Roman tribe from the region of the Italian discovery, and "rubis," the French word for ruby, reflecting the compound's vibrant color. wikipedia.org
This discovery was a landmark moment, paving the way for the identification of other crucial anthracyclines, such as doxorubicin (B1662922), which was isolated from a mutant strain of S. peucetius in 1969. wikipedia.orgnih.gov The initial findings spurred clinical trials in the 1960s, which confirmed the activity of these compounds against acute leukemias and lymphomas. wikipedia.org The anthracyclines, originally investigated for antibacterial properties, were thus established as one of the most effective classes of anticancer agents ever developed. wikipedia.orgyoutube.com
Significance in Preclinical Oncology Research Paradigms
Daunorubicin hydrochloride is a key tool in preclinical oncology research, primarily due to its well-characterized mechanisms of action that serve as a model for studying cancer cell biology and drug response. Its primary antineoplastic activity stems from its ability to intercalate into DNA. patsnap.combccancer.bc.ca By inserting itself between the base pairs of the DNA double helix, it obstructs the function of topoisomerase II, an enzyme essential for relieving torsional strain during DNA replication and transcription. wikipedia.orgpatsnap.com This stabilization of the topoisomerase II-DNA complex prevents the re-ligation of DNA strands, leading to double-strand breaks and the subsequent inhibition of both DNA and RNA synthesis. bccancer.bc.canih.gov
Furthermore, daunorubicin's quinone moiety can undergo redox cycling, which generates reactive oxygen species (ROS) or free radicals. patsnap.com This leads to oxidative stress, causing damage to cellular components like lipids, proteins, and DNA, ultimately triggering programmed cell death, or apoptosis. patsnap.comnih.gov Its cytotoxic activity is generally considered cell cycle phase-nonspecific, though maximal effects are often observed during the S-phase. bccancer.bc.ca
The compound's utility is demonstrated across a wide array of in vitro and in vivo preclinical studies, which have been instrumental in elucidating pathways of cell death, drug resistance, and novel therapeutic strategies.
In Vitro Research Findings
In laboratory settings using cultured cancer cells, daunorubicin hydrochloride has consistently demonstrated potent cytotoxic effects. It effectively inhibits the proliferation of various cancer cell lines and induces apoptosis. medchemexpress.com For example, studies on human leukemic cells (HL-60 and U-937) showed that daunorubicin triggers apoptosis at concentrations of 0.5 and 1 μM. selleckchem.com Research has also explored its effects on solid tumors. A recent study investigating its impact on colorectal cancer (CRC) cell lines found that it suppressed cell proliferation and induced apoptosis, partly by inhibiting the Hedgehog signaling pathway, a new mechanism for its anticancer effect. spandidos-publications.comnih.gov
Table 1: In Vitro Activity of Daunorubicin in Colorectal Cancer Cell Lines This table summarizes the half-maximal growth inhibition (GI50) concentrations of Daunorubicin in various human colorectal cancer cell lines.
| Cell Line | GI50 (μM) |
| HCT116 | 0.597 |
| HT29 | 0.547 |
| SNU283 | 0.6934 |
| DLD-1 | 25.55 |
| HCT8 | 34.93 |
| Data sourced from a 2024 study on Daunorubicin's effect on colorectal cancer cells. spandidos-publications.comnih.gov |
In Vivo Research Findings
Animal models have been critical for evaluating the antitumor efficacy of daunorubicin hydrochloride in a systemic environment. Early in vivo studies in mice showed that daunorubicin has a potent effect on grafted mammary adenomas and is extremely effective against lymphoblastic leukemia. hres.ca More recent research has focused on improving drug delivery and overcoming resistance. For instance, liposomal formulations of daunorubicin have been developed and tested in preclinical models. In a study using a murine P1798 lymphosarcoma model, a liposomal formulation called DaunoXome led to a tenfold increase in the delivery of daunorubicin to tumor tissue compared to the free drug. researchgate.net This enhanced delivery correlated with improved tumor regression and extended survival times. researchgate.net Another in vivo study using HCT116 colorectal cancer xenografts in mice demonstrated that administration of daunorubicin significantly suppressed tumor growth. spandidos-publications.comnih.gov
Table 2: Selected In Vivo Preclinical Studies of Daunorubicin This table highlights key findings from in vivo studies investigating the efficacy of Daunorubicin in different tumor models.
| Animal Model | Tumor Model | Key Finding | Reference |
| Mouse | P1798 lymphosarcoma | Ten-fold increased delivery of entrapped daunorubicin to tumor tissue with liposomal formulation. | researchgate.net |
| Mouse | MA16C mammary adenocarcinoma | Liposomal daunorubicin at 2 mg/kg showed efficacy comparable to free drug at 20 mg/kg. | researchgate.net |
| Mouse | HCT116 colorectal carcinoma xenograft | Administration of daunorubicin (2 mg/kg) profoundly suppressed tumor progress. | spandidos-publications.comnih.gov |
| Mouse | Dalton's ascitic lymphoma | Niosome-encapsulated daunorubicin hydrochloride exhibited enhanced anti-tumor efficacy compared to free drug. | researchgate.net |
These preclinical paradigms underscore the immense value of daunorubicin hydrochloride as a research compound. It not only serves as a benchmark for assessing novel anticancer agents but also continues to be at the center of investigations into fundamental cancer mechanisms and innovative drug delivery systems, such as liposomal and niosomal formulations designed to enhance therapeutic efficacy. researchgate.netacs.orgaacrjournals.org
Structure
2D Structure
Properties
CAS No. |
23541-50-6 |
|---|---|
Molecular Formula |
C27H30ClNO10 |
Molecular Weight |
564.0 g/mol |
IUPAC Name |
[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]azanium chloride |
InChI |
InChI=1S/C27H29NO10.ClH/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33;/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3;1H/t10-,14-,16-,17-,22+,27-;/m0./s1 |
InChI Key |
GUGHGUXZJWAIAS-QQYBVWGSSA-N |
Isomeric SMILES |
CC1C(C(CC(O1)OC2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl |
Appearance |
Red to Dark Red Solid |
melting_point |
370 to 374 °F (decomposes) (NTP, 1992) |
Other CAS No. |
67463-64-3 72402-72-3 70629-85-5 76793-43-6 63950-07-2 23541-50-6 |
physical_description |
Daunorubicin hydrochloride appears as orange-red powder. Thin red needles decomposing at 188-190 °C. An anti-cancer drug. |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
Purity |
> 95% |
quantity |
Milligrams-Grams |
solubility |
Soluble (NTP, 1992) |
Synonyms |
(8S,10S)-8-Acetyl-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione Hydrochloride; (8S-cis)-Daunomycin Hydrochloride; 13-Dihydrocarminomycin; Cerubidine; Daunoblastin; Daunomycin |
Origin of Product |
United States |
Molecular Mechanisms of Action of Daunorubicin Hydrochloride
DNA Intercalation and Structural Perturbations
A principal mechanism of daunorubicin's action is its ability to intercalate into the DNA double helix. tapermd.comwikipedia.org The planar aromatic chromophore of the daunorubicin (B1662515) molecule inserts itself between adjacent base pairs of the DNA strand. mdpi.com This physical insertion leads to significant structural and conformational changes in the DNA.
Specificity of Intercalation Sites within DNA Helices
Daunorubicin exhibits a degree of sequence specificity in its binding to DNA. Research indicates a preference for intercalation at specific DNA sequences. It shows the highest affinity for two neighboring G/C base pairs, particularly when flanked on the 5' side by an A/T base pair. wikipedia.org Computational studies have further detailed this preference, showing that the affinity for different base pair dimers decreases in the order of AT-AT > AT-TA > GC-AT > GC-TA > GC-CG > GC-GC. nih.govtandfonline.com This specificity is attributed to hydrogen bonding between the daunorubicin molecule and the heteroatoms within the minor groove of the DNA, particularly at AT-rich sequences. nih.gov While the primary stabilizing force for intercalation is the π-π stacking between the drug's chromophore and the DNA base pairs, these hydrogen bonds contribute significantly to its sequence preference. nih.govtandfonline.com
Induction of DNA Uncoiling and Conformational Changes
The insertion of daunorubicin between DNA base pairs causes a localized unwinding of the double helix. mdpi.comnih.gov Crystallographic studies have demonstrated that this intercalation induces a local unwinding angle of approximately 8°. wikipedia.org This unwinding, along with other conformational disturbances to adjacent and second-neighbor base pairs, leads to a relaxation of the DNA structure. wikipedia.orgmdpi.com For every molecule of daunorubicin that intercalates, the DNA helix lengthens by about 0.34 nm. mdpi.com These structural perturbations interfere with the normal functions of DNA, including replication and transcription, by disrupting the binding of proteins essential for these processes. csic.es
| Parameter | Description of Change | Supporting Evidence |
|---|---|---|
| Helical Unwinding | Induces a local unwinding angle of approximately 8° at the intercalation site. wikipedia.org | Crystallography wikipedia.org |
| DNA Lengthening | The DNA helix extends by approximately 0.34 nm per intercalated drug molecule. mdpi.com | Biophysical Measurements mdpi.com |
| Base Pair Disturbance | Causes conformational disturbances in adjacent and second-neighbor base pairs. wikipedia.org | Crystallography wikipedia.org |
Histone Eviction from Chromatin upon Intercalation
Beyond altering the DNA structure itself, daunorubicin can induce the eviction of histones from chromatin. wikipedia.orgnih.gov This process, termed "chromatin damage," is a significant cytotoxic mechanism of anthracyclines. researchgate.net Histone eviction is promoted by daunorubicin's intercalation into the DNA, which appears to be dependent on the local chromatin structure, occurring in open chromatin regions but not in highly condensed mitotic chromatin. nih.govresearchgate.netresearchgate.net The removal of histones, including the key DNA damage response protein H2AX, deregulates the transcriptome and can impair DNA repair processes. nih.govresearchgate.net Studies have shown that co-treatment with agents like Cisplatin can enhance daunorubicin-induced histone eviction. nih.gov
Topoisomerase II Inhibition
Daunorubicin is a potent inhibitor of topoisomerase II, a critical enzyme that manages DNA topology by catalyzing the temporary cleavage and re-ligation of DNA strands to resolve supercoils and tangles. wikipedia.orgmedchemexpress.comapexbt.com The inhibition of this enzyme is a key contributor to the drug's anticancer activity.
Stabilization of the DNA-Topoisomerase II Complex
Daunorubicin does not inhibit topoisomerase II by preventing it from binding to DNA or by blocking its catalytic activity directly. Instead, it acts as a "topoisomerase II poison." nih.govmdpi.com It traps the enzyme in an intermediate stage of its reaction cycle. tapermd.comwikipedia.org Specifically, daunorubicin stabilizes the "cleavage complex," a ternary structure consisting of the drug, the enzyme, and the cleaved DNA. tapermd.comoncohemakey.combiomedpharmajournal.org The daunorubicin molecule intercalates into the DNA at the site of cleavage and interacts with both the DNA and the topoisomerase II enzyme. nih.govbiomedpharmajournal.org This stabilization prevents the enzyme from re-ligating the broken DNA strands, effectively locking the enzyme onto the DNA in a state where the DNA is severed. tapermd.comwikipedia.orgdrugbank.com
Induction of DNA Strand Breaks (Single and Double)
The stabilization of the DNA-topoisomerase II cleavage complex leads to the accumulation of both single and double-strand breaks in the DNA. tapermd.comnih.gov These breaks are not directly caused by the drug itself but are the result of the trapped enzyme's inability to complete its catalytic cycle and repair the breaks it created. tapermd.com The formation of these protein-linked DNA breaks is a hallmark of topoisomerase II poisons. oncohemakey.comaacrjournals.org The persistence of these breaks, particularly double-strand breaks, is highly cytotoxic, triggering cellular DNA damage responses that can ultimately lead to programmed cell death (apoptosis). scispace.comresearchgate.net Studies have shown that daunorubicin can induce DNA fragmentation in a manner that is not specific to any particular phase of the cell cycle. iiarjournals.org
| Type of Break | Mechanism | Cellular Consequence |
|---|---|---|
| Single-Strand Breaks | Result from the stabilization of the topoisomerase II cleavage complex, preventing the re-ligation of one of the DNA strands. tapermd.com | Activation of DNA repair pathways. scispace.com |
| Double-Strand Breaks | Occur when both strands of the DNA are cleaved and the topoisomerase II enzyme is unable to reseal them due to the presence of daunorubicin. tapermd.comnih.gov | Potent trigger for apoptosis (programmed cell death). scispace.comresearchgate.net |
Inhibition of Macromolecular Biosynthesis
Daunorubicin hydrochloride exerts its cytotoxic effects primarily through the disruption of essential biosynthetic processes within the cell, namely the synthesis of DNA and RNA, and the inhibition of enzymes critical to these processes. bccancer.bc.cawikipedia.orgagscientific.com
DNA Synthesis Inhibition
Daunorubicin hydrochloride is a potent inhibitor of DNA synthesis. medchemexpress.comtocris.com This inhibition is achieved through several key interactions at the molecular level. The primary mechanism is the intercalation of the daunorubicin molecule between the base pairs of the DNA double helix. bccancer.bc.canih.govtapermd.com This insertion causes the DNA to uncoil, physically obstructing the replication machinery and preventing the synthesis of new DNA strands. bccancer.bc.cawikipedia.org
Crystallographic studies have shown that daunorubicin has a preference for intercalating at sites with two adjacent Guanine/Cytosine (G/C) base pairs, particularly when flanked on the 5' side by an Adenine/Thymine (A/T) base pair. wikipedia.org This binding induces a local unwinding of the DNA helix by approximately 8 degrees and causes conformational changes in neighboring base pairs. wikipedia.org Furthermore, this intercalation can lead to the eviction of histones from chromatin, further disrupting DNA structure and function. wikipedia.org
In addition to direct physical blockage, daunorubicin stabilizes the complex formed between DNA and topoisomerase II, an enzyme that normally relaxes DNA supercoils to allow for transcription and replication. wikipedia.orgtapermd.com By stabilizing this complex after the DNA chain has been cleaved, daunorubicin prevents the re-ligation of the DNA strands, leading to single and double-strand breaks. nih.govtapermd.com These breaks are highly detrimental to the cell, ultimately halting DNA replication. wikipedia.org In cell-free assays, daunorubicin has been shown to inhibit DNA synthesis with a Ki (inhibition constant) of 0.02 μM. selleckchem.com
RNA Synthesis Inhibition
Similar to its effect on DNA, daunorubicin hydrochloride also inhibits the synthesis of RNA. medchemexpress.comtocris.com The mechanism of RNA synthesis inhibition is also primarily due to the intercalation of daunorubicin into the DNA template. bccancer.bc.cacellagentech.com By binding to the DNA, it prevents the transcription of genetic information into RNA molecules by RNA polymerases. nih.gov This disruption of transcription affects the production of all types of RNA, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), which are all essential for protein synthesis and other cellular functions. apexbt.com The inhibition of DNA-dependent RNA synthesis is a direct consequence of the structural changes induced in the DNA by the intercalated drug. bccancer.bc.ca
Polymerase Activity Inhibition
Daunorubicin hydrochloride directly inhibits the activity of polymerases, the enzymes responsible for synthesizing DNA and RNA. bccancer.bc.canih.govtoku-e.com This inhibition is a key aspect of its cytotoxic mechanism. tapermd.comtheoncologynurse.com By interfering with polymerase function, daunorubicin further contributes to the cessation of macromolecular biosynthesis. bccancer.bc.ca This action, combined with DNA intercalation and topoisomerase II inhibition, leads to a comprehensive shutdown of the cell's ability to replicate and transcribe its genetic material, ultimately affecting the regulation of gene expression. nih.govtapermd.com
Oxidative Stress and Free Radical Generation
Beyond its direct interactions with nucleic acids, daunorubicin hydrochloride's cytotoxicity is also mediated by its ability to induce oxidative stress through the generation of free radicals. bccancer.bc.catapermd.comdrugbank.com
Role of Reactive Oxygen Species in Preclinical Cytotoxic Activity
Daunorubicin can generate reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide, which play a significant role in its cytotoxic effects. drugbank.compatsnap.com The quinone moiety in the daunorubicin molecule can undergo redox cycling, a process that leads to the formation of these damaging free radicals. selleckchem.compatsnap.com This generation of ROS induces oxidative stress within cells, causing damage to various cellular components, including lipids, proteins, and DNA. patsnap.comresearchgate.net
The production of ROS is considered an important intracellular signal for apoptotic events. nih.gov Studies have shown that daunorubicin induces ROS in various leukemic cell lines. nih.gov For instance, in MOLT-4 and CCRF-CEM T-lymphoblast cell lines, ROS levels were high from 4 to 12 hours after treatment before declining. nih.gov In contrast, SUP-B15 B-lymphoblast cells showed consistently significant, though lower, levels of ROS over a 24-hour period. nih.gov This sustained oxidative stress can trigger cell death pathways. patsnap.comnih.gov The role of ROS in daunorubicin-induced apoptosis is further supported by observations that antioxidants can, in some contexts, mitigate these effects. ahajournals.org
Cellular Apoptotic and Necrotic Pathways
The culmination of the molecular damage induced by daunorubicin hydrochloride is the activation of cellular death pathways, including apoptosis (programmed cell death) and necrosis. medchemexpress.commedchemexpress.com The induction of apoptosis is a primary mechanism of its anticancer activity. nih.govbio-gems.com
The DNA damage caused by topoisomerase II inhibition and ROS generation serves as a powerful trigger for apoptosis. patsnap.com The resulting single and double-strand DNA breaks activate cellular damage response pathways that, if the damage is too extensive to be repaired, lead to programmed cell death. patsnap.com Daunorubicin has been shown to induce apoptosis in various cancer cell lines, including those from acute myeloid leukemia and acute lymphoblastic leukemia. apexbt.combio-gems.com
Research indicates that daunorubicin can trigger both intrinsic and extrinsic apoptotic pathways. researchgate.net In some cell lines, such as CCRF-CEM and MOLT-4, evidence points to the involvement of both pathways, indicated by changes in mitochondrial membrane potential and expression of proteins like Bcl-2, Bax, caspase 3, and FADD. researchgate.net In other cells, like SUP-B15, the extrinsic pathway appears to be the primary route to apoptosis. researchgate.net Furthermore, studies have implicated the pro-apoptotic JNK signaling pathway and the inactivation of the pro-survival PI3K/AKT pathway in daunorubicin-induced apoptosis in certain cell types. nih.gov
In addition to apoptosis, at higher concentrations or in certain cellular contexts, daunorubicin can induce necrosis, a form of cell death characterized by cell swelling and lysis. medchemexpress.comahajournals.orgszabo-scandic.com For example, in the human pancreatic cell line L3.6, daunorubicin treatment alone was observed to induce necrosis, while in combination with other agents, both apoptotic and necrotic responses were seen. iiarjournals.org
Table of Research Findings on Daunorubicin Hydrochloride's Mechanisms
| Mechanism | Key Findings | Affected Cell Lines/Systems | Reference |
|---|---|---|---|
| DNA Synthesis Inhibition | Intercalates between DNA base pairs, causing uncoiling and inhibiting topoisomerase II, leading to DNA strand breaks. | General mechanism, observed in various cancer cells. | bccancer.bc.cawikipedia.orgnih.govtapermd.com |
| RNA Synthesis Inhibition | Inhibits DNA-dependent RNA synthesis by intercalating into the DNA template. | General mechanism. | bccancer.bc.camedchemexpress.comcellagentech.com |
| Polymerase Activity Inhibition | Directly inhibits DNA and RNA polymerase activity. | General mechanism. | bccancer.bc.canih.govtoku-e.com |
| Oxidative Stress | Generates reactive oxygen species (ROS) through redox cycling of its quinone moiety. | Leukemic cell lines (MOLT-4, CCRF-CEM, SUP-B15). | drugbank.compatsnap.comnih.gov |
| Apoptosis and Necrosis | Induces both intrinsic and extrinsic apoptotic pathways, as well as necrosis, through DNA damage and oxidative stress. | Acute lymphoblastic leukemia cell lines (CCRF-CEM, MOLT-4, SUP-B15), human pancreatic cell line (L3.6). | researchgate.netnih.goviiarjournals.org |
Induction of Programmed Cell Death in Preclinical Models
Daunorubicin has been shown to be a potent inducer of apoptosis in various preclinical models, including both cell lines and animal models. nih.govapexbt.com Its ability to trigger this programmed cell death pathway is a cornerstone of its therapeutic effect against various cancers, particularly leukemias. nih.govmedchemexpress.com
Research on mouse induced pluripotent stem cell-derived cancer stem cells (miPS-CSCs) has demonstrated that daunorubicin is specifically cytotoxic to this cell population. nih.gov In these preclinical models, daunorubicin-induced apoptosis is associated with the accumulation of the p53 protein and the subsequent activation of the caspase cascade. nih.gov Treatment with a pan-caspase inhibitor was found to abolish the DNA fragmentation induced by daunorubicin, indicating that this process occurs downstream of caspase activation. nih.gov Furthermore, in a xenograft mouse model using HCT116 colorectal cancer cells, administration of daunorubicin suppressed tumor growth and was associated with increased apoptosis within the tumor tissue, as confirmed by a TUNEL assay. spandidos-publications.com
In studies with mouse leukemia L1210 cells, daunorubicin also activated the p53 and caspase cascades. nih.gov The cytotoxic effects of daunorubicin have been observed across a range of concentrations. For instance, in human leukemic cell lines HL-60 and U-937, daunorubicin triggers apoptosis at concentrations of 0.5 and 1 μM. selleckchem.com In neonatal and adult rat ventricular myocytes, daunorubicin at a concentration of 1 μmol/L induced programmed cell death within 24 hours. ahajournals.org
Table 1: Effects of Daunorubicin on Apoptosis in Preclinical Models
| Preclinical Model | Daunorubicin Concentration | Key Findings | Reference |
|---|---|---|---|
| Mouse iPS-derived Cancer Stem Cells (miPS-CSCs) | 100 nmol/L | Induces apoptosis associated with p53 accumulation and caspase activation. | nih.gov |
| HCT116 Xenograft Mouse Model | 2 mg/kg | Suppressed tumor growth and induced apoptosis in tumor tissues. | spandidos-publications.com |
| Mouse Leukemia L1210 Cells | Not specified | Activated p53 and caspase cascades. | nih.gov |
| Human Leukemic HL-60 and U-937 Cells | 0.5 and 1 μM | Triggers apoptosis. | selleckchem.com |
| Rat Ventricular Myocytes | 1 μmol/L | Induced programmed cell death within 24 hours. | ahajournals.org |
Mitochondrial Injury and Apoptosis Signaling in Cultured Cells
The mitochondrion plays a central role in the apoptotic signaling cascade initiated by daunorubicin. The drug can induce mitochondrial damage, leading to the release of pro-apoptotic factors and the activation of effector caspases. nih.govnih.gov This process, known as the intrinsic pathway of apoptosis, is a key mechanism of daunorubicin's action in cultured cells.
Studies have shown that daunorubicin treatment can lead to a collapse of the mitochondrial transmembrane potential (ΔΨm). nih.gov In T-cell acute lymphoblastic leukemia (T-ALL) cells, co-treatment with bortezomib (B1684674) and daunorubicin significantly enhanced the collapse of ΔΨm and upregulated the pro-apoptotic protein Bim. nih.govresearchgate.net This indicates the involvement of the mitochondrial apoptotic pathway. Furthermore, the combination of these two agents led to the activation of caspase-9, the initiator caspase of the intrinsic pathway, as well as the effector caspase-3 and caspase-8. researchgate.netspandidos-publications.com The activation of this caspase cascade was reversible by a pan-caspase inhibitor, confirming its essential role in the execution of apoptosis. nih.govspandidos-publications.com
In colorectal cancer cell lines such as HCT116, daunorubicin has been shown to induce caspase-dependent apoptosis. nih.gov Treatment with daunorubicin increased the levels of cleaved PARP-1, a substrate of caspase-3 and -7, as well as cleaved caspase-3, -8, and -9. nih.govnih.gov The induction of the apoptotic factor Noxa was particularly prominent, suggesting the involvement of the Noxa-dependent mitochondrial apoptosis pathway. nih.gov While the generation of reactive oxygen species and subsequent lipid peroxidation can cause damage to mitochondrial membranes, some studies have found that daunorubicin-induced apoptosis in cardiac myocytes occurs even without a detectable increase in hydrogen peroxide, and antioxidants were unable to prevent it. ahajournals.orgeur.nl
Table 2: Daunorubicin's Impact on Mitochondrial Apoptosis Signaling in Cultured Cells
| Cell Line | Key Findings | Reference |
|---|---|---|
| T-cell Acute Lymphoblastic Leukemia (T-ALL) Cells | Enhanced collapse of mitochondrial transmembrane potential; Upregulation of pro-apoptotic protein Bim; Activation of caspases-3, -8, and -9. | nih.govresearchgate.netspandidos-publications.com |
| HCT116 Colorectal Cancer Cells | Induced caspase-dependent apoptosis; Increased levels of cleaved PARP-1, caspases-3, -8, and -9; Prominent induction of Noxa. | nih.govnih.gov |
| Rat Ventricular Myocytes | Induced apoptosis at low concentrations without detectable hydrogen peroxide increase. | ahajournals.org |
Ceramide Elevation and Apoptosis Induction in Leukemic Cells
A significant aspect of daunorubicin's mechanism of action in leukemic cells involves the elevation of the lipid second messenger, ceramide. nih.govnih.govembopress.org Ceramide accumulation has been shown to be a critical step in the signaling pathway leading to apoptosis in these cells. nih.govamegroups.org
Studies in P388 and U937 leukemic cell lines have demonstrated that daunorubicin stimulates ceramide elevation and subsequent apoptosis. nih.gov The role of ceramide as a mediator of apoptosis is supported by the finding that cell-permeable ceramide analogs can mimic the apoptotic effects of daunorubicin. nih.gov
There are, however, differing reports on the exact mechanism of ceramide generation. One line of research suggests that daunorubicin activates the enzyme ceramide synthase, leading to de novo synthesis of ceramide. nih.gov The specific inhibitor of ceramide synthase, fumonisin B1, was shown to block both daunorubicin-induced ceramide elevation and apoptosis, highlighting the essential role of this pathway. nih.gov Conversely, other studies in U937 and HL-60 leukemic cell lines propose that daunorubicin triggers the hydrolysis of sphingomyelin (B164518) by a neutral sphingomyelinase, resulting in ceramide production. nih.govembopress.org These studies reported two distinct cycles of sphingomyelin hydrolysis within minutes to an hour of daunorubicin treatment, with a concomitant increase in ceramide levels that precedes apoptosis. nih.govembopress.org In this model, fumonisin B1 did not affect daunorubicin-triggered ceramide generation or apoptosis. nih.govembopress.org
Regardless of the precise upstream mechanism, the elevation of ceramide is a key event in daunorubicin-induced apoptosis in leukemic cells. nih.govnih.govembopress.org Further research has indicated that the anti-apoptotic protein Bcl-2 may exert its protective effects downstream of ceramide generation, as its overexpression delayed but did not prevent apoptosis, nor did it block the initial sphingomyelin hydrolysis. deepdyve.com
Table 3: Ceramide-Mediated Apoptosis by Daunorubicin in Leukemic Cells
| Cell Line(s) | Proposed Mechanism of Ceramide Elevation | Key Supporting Evidence | Reference |
|---|---|---|---|
| P388 and U937 | De novo synthesis via ceramide synthase activation | Fumonisin B1 (ceramide synthase inhibitor) blocked ceramide elevation and apoptosis. Cell-permeable ceramide analogs mimicked daunorubicin's effects. | nih.gov |
| U937 and HL-60 | Sphingomyelin hydrolysis via neutral sphingomyelinase | Two cycles of sphingomyelin hydrolysis observed, preceding apoptosis. Fumonisin B1 had no effect on ceramide generation or apoptosis. | nih.govembopress.org |
Cellular Transport and Disposition of Daunorubicin Hydrochloride
Mechanisms of Drug Efflux
Just as important as cellular uptake is the active removal of Daunorubicin (B1662515) from the cell, a process known as drug efflux. This is a primary mechanism of drug resistance in cancer cells.
A major family of proteins responsible for drug efflux is the ATP-binding cassette (ABC) transporter superfamily. nih.govebi.ac.ukfrontiersin.org These transporters use the energy from ATP hydrolysis to actively pump a wide variety of substrates, including many anticancer drugs, out of the cell. nih.govfrontiersin.orgspandidos-publications.com The overexpression of certain ABC transporters is a well-established cause of multidrug resistance (MDR) in cancer cells. frontiersin.orgspandidos-publications.comnih.gov Several members of the ABC transporter family have been implicated in the efflux of Daunorubicin. nih.govnih.gov In Streptomyces coeruleorubidus, for example, multiple ABC transporters, including DrrAB1, DrrAB2, and DrrAB3, contribute to Daunorubicin efflux. nih.gov
Among the ABC transporters, P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1) and encoded by the ABCB1 gene, is one of the most significant mediators of Daunorubicin efflux and resistance. spandidos-publications.comnih.govpdr.net P-gp is a 170 kDa transmembrane glycoprotein (B1211001) that functions as an energy-dependent pump, actively extruding a broad range of chemotherapeutic agents from the cell, thereby reducing their intracellular concentration and cytotoxic effect. spandidos-publications.compdr.netindigobiosciences.com
Overexpression of P-gp is a common mechanism of multidrug resistance in various cancers. spandidos-publications.compdr.net The efflux of Daunorubicin by P-gp is a cooperative process, with studies suggesting that P-gp may pump two molecules of the drug per turnover cycle. nih.gov The interaction is saturable, with a reported Km of 1.5 +/- 0.1 microM for Daunorubicin transport into plasma membrane vesicles. nih.gov The activity of P-gp can be modulated by various compounds, some of which can inhibit its function and reverse drug resistance. pdr.netpnas.org
Table 2: Key ABC Transporters in Daunorubicin Hydrochloride Efflux
| Transporter | Gene | Function | Role in Daunorubicin Transport |
|---|---|---|---|
| P-glycoprotein (P-gp/MDR1) | ABCB1 | ATP-dependent drug efflux pump | Actively transports Daunorubicin out of the cell, contributing to multidrug resistance. spandidos-publications.comnih.govpdr.net |
| DrrAB1, DrrAB2, DrrAB3 | drrA1-drrB1, etc. | Two-component ABC transporters | Complementary roles in Daunorubicin efflux in Streptomyces coeruleorubidus. nih.gov |
ATP-Binding Cassette (ABC) Transporter Family Involvement
Multidrug Resistance-Associated Protein (MRP) Mediated Efflux
The Multidrug Resistance-Associated Protein (MRP) family of transporters plays a significant role in the active efflux of Daunorubicin from cancer cells, contributing to the phenomenon of multidrug resistance. MRPs are ATP-binding cassette (ABC) transporters that function as efflux pumps.
Studies have demonstrated that overexpression of MRP1 in cancer cells leads to increased resistance to Daunorubicin. nih.gov This resistance is correlated with a decreased intracellular accumulation and an increased efflux of the drug. nih.gov For instance, human lung carcinoma cells transfected with MRP cDNA showed resistance to a range of drugs, including Daunorubicin. nih.gov The primary location of MRP in these resistant cells is the plasma membrane, confirming its role as a drug efflux pump. nih.govvumc.nl
The transport of Daunorubicin by MRP can be enhanced by the presence of glutathione (B108866) (GSH). nih.gov In vitro studies using plasma membrane vesicles from cells overexpressing MRP showed that GSH stimulates the transport of Daunorubicin. nih.gov This effect is further amplified by the presence of sodium chloride. nih.gov Kinetic analyses revealed that GSH in combination with sodium chloride significantly reduces the Michaelis constant (Km) and increases the maximum velocity (Vmax) for Daunorubicin transport, suggesting a more efficient efflux process. nih.gov This enhanced transport activity is linked to an increase in ATPase activity, which provides the energy for the pump. nih.gov
Other members of the MRP family, such as MRP6, have also been implicated in Daunorubicin resistance, albeit to a lesser extent. aacrjournals.org MRP6 can confer low levels of resistance to several natural product anticancer agents, including Daunorubicin. aacrjournals.org
Table 1: Impact of MRP1 Overexpression on Daunorubicin Efflux
| Cell Line | MRP1 Expression | Intracellular Daunorubicin Accumulation | Daunorubicin Efflux | Reference |
|---|---|---|---|---|
| SW-1573 (human lung carcinoma) | Normal | Normal | Normal | nih.gov |
| SW-1573 (MRP-transfected) | Overexpressed | Decreased | Increased | nih.gov |
| HL60/ADR | Overexpressed | Decreased | Increased | nih.gov |
Energy Dependence of Efflux Processes
The efflux of Daunorubicin from cells is an active process that requires energy in the form of adenosine (B11128) triphosphate (ATP). nih.govmdpi.com This energy-dependent efflux is a primary mechanism of resistance, as it lowers the intracellular concentration of the drug below the threshold required for its cytotoxic effects. mdpi.com
Inhibition of energy-dependent transport processes using metabolic inhibitors like cyanide, azide, or dinitrophenol leads to a significant increase in the intracellular accumulation of Daunorubicin. nih.gov This increase is often greater than that observed with agents that specifically inhibit P-glycoprotein (P-gp), another major drug efflux pump, suggesting the involvement of other or multiple energy-dependent transporters. nih.gov
Studies in acute myeloid leukemia (AML) blast cells have shown a discordance between P-gp expression and Daunorubicin accumulation, indicating that other CsA-sensitive drug efflux mechanisms are at play. nih.gov The effect of ATP depletion on increasing Daunorubicin accumulation was observed even in P-gp negative cancer cell lines, and it did not correlate with the expression of MRP mRNA. nih.gov This points to the existence of novel, yet to be fully characterized, energy-dependent efflux pumps for Daunorubicin that are distinct from both P-gp and MRP. nih.gov
The active transport of Daunorubicin is not limited to cancer cells. In cardiomyocytes, P-glycoprotein 1 has been shown to actively facilitate the efflux of both Daunorubicin and its metabolite, daunorubicinol (B1669839), in an energy-dependent manner. researchgate.net
Intracellular Accumulation and Localization
The effectiveness of Daunorubicin hydrochloride is contingent on its ability to accumulate and be retained within the target cells. Various factors influence these processes, including the cellular environment and the drug's own chemical properties.
Factors Influencing Intracellular Retention (e.g., Temperature, Drug Concentration)
The intracellular retention of Daunorubicin is influenced by several factors, most notably temperature and extracellular drug concentration.
Temperature: The cellular uptake of Daunorubicin increases with higher temperatures. eur.nl Conversely, lower temperatures, such as 4 ± 2 °C, decrease the fluidity of the cell membrane, which can lead to lower and slower drug release from carrier systems like niosomes. researchgate.net High temperatures can increase the fluidization of lipid vesicles, potentially leading to drug leakage and reduced encapsulation efficiency. researchgate.net
Drug Concentration: The cellular uptake of Daunorubicin is directly proportional to its extracellular concentration. eur.nl However, at higher intracellular concentrations, efflux pumps can become saturated. For example, at a high extracellular Daunorubicin concentration, higher concentrations of a competitive inhibitor like vincristine (B1662923) are needed to achieve maximum inhibition of the efflux pump. nih.gov This suggests a competitive interaction between Daunorubicin and other substrates for the same efflux transporter. nih.gov The intracellular concentration of Daunorubicin has been shown to inversely correlate with drug resistance in childhood acute lymphoblastic leukemia (ALL). nih.gov
Table 2: Factors Affecting Daunorubicin Intracellular Retention
| Factor | Effect on Intracellular Retention | Mechanism | Reference |
|---|---|---|---|
| Temperature | Increases with higher temperature | Increased membrane fluidity | eur.nl |
| Decreases at lower temperatures | Decreased membrane fluidity | researchgate.net | |
| Drug Concentration | Directly proportional uptake | Passive diffusion and transport kinetics | eur.nl |
| Efflux pump saturation at high concentrations | Competitive inhibition of transporters | nih.gov |
Lysosomal Sequestration and pH Partitioning in Cells
Daunorubicin, as a hydrophobic weak base, is subject to sequestration within lysosomes, a process driven by pH partitioning. researchgate.net Lipophilic weak base drugs can readily diffuse across cell membranes in their uncharged state at the physiological pH of the cytoplasm. nih.gov However, upon entering the acidic environment of lysosomes (pH 4.5-5.0), they become protonated and are trapped in their cationic form. researchgate.netnih.gov
This lysosomal sequestration can significantly reduce the concentration of Daunorubicin at its primary target sites, such as the nucleus, thereby diminishing its cytotoxic effects. researchgate.netnih.gov The extent of this sequestration is dependent on the pH gradient between the lysosome and the cytoplasm. nih.gov Agents that alkalinize lysosomes, such as bafilomycin A1, can reverse this accumulation. nih.gov
While lysosomal accumulation of Daunorubicin has been observed, some studies suggest that at nanomolar concentrations, this sequestration alone may not be sufficient to induce lysosomal stress-mediated biogenesis. nih.gov Instead, at these concentrations, Daunorubicin may induce a G2 phase cell cycle arrest, which is naturally associated with TFEB-driven lysosomal biogenesis. nih.gov
The process of lysosomal trapping is a non-enzymatic and non-transporter mediated phenomenon. nih.gov It is a significant factor in the intracellular disposition of Daunorubicin and can contribute to multidrug resistance. researchgate.netnih.gov
Mechanisms of Resistance to Daunorubicin Hydrochloride
Efflux Pump Overexpression and Functionality
A primary mechanism of resistance to daunorubicin (B1662515) involves the overexpression of ATP-binding cassette (ABC) transporters, which function as energy-dependent efflux pumps. nih.govmdpi.com These transmembrane proteins actively expel daunorubicin from the cancer cell, thereby reducing its intracellular concentration and limiting its cytotoxic effects. mdpi.com
ABCB1 (P-glycoprotein) Upregulation and Adaptive Responses
The most well-characterized efflux pump implicated in daunorubicin resistance is P-glycoprotein (P-gp), encoded by the ABCB1 gene (also known as the multidrug resistance gene-1 or MDR1). nih.govmdpi.com Overexpression of P-gp is a major contributor to the multidrug resistance (MDR) phenotype, where cancer cells become resistant not only to daunorubicin but also to a wide range of other structurally and functionally diverse chemotherapeutic agents. pdr.netnih.gov
Studies have shown that prolonged exposure of cancer cells to daunorubicin can lead to the upregulation of ABCB1 expression. jci.orgnih.gov This can occur through various adaptive responses within the cancer cell, including genetic and epigenetic modifications. For instance, gene amplification and promoter translocations involving the ABCB1 gene have been identified as mechanisms leading to its constitutive high-level expression in chemotherapy-treated cancers. jci.orgmanchester.ac.uk Furthermore, cellular stress induced by daunorubicin can trigger signaling pathways that enhance ABCB1 transcription. nih.gov The expression of P-gp is dynamic and can diminish if the cells are not continuously exposed to the drug. nih.gov Interestingly, some research indicates that cytarabine (B982), a drug often used in combination with daunorubicin, can rapidly induce the expression of ABCB1 mRNA and P-gp protein, which may have clinical implications for the sequencing of drug administration. iiarjournals.org
| Cell Line | Resistance Mechanism | Fold Increase in ABCB1 Expression | Reference |
| K562 | Daunorubicin-induced | > 2.5-fold | jci.org |
| THP-1 | Daunorubicin-induced | Not specified | manchester.ac.uk |
| MOLT4/DNR | Daunorubicin-resistant | High | iiarjournals.org |
| Jurkat/DOX | Doxorubicin-resistant | High | iiarjournals.org |
Impact of MRP Overexpression on Cellular Resistance
Another important family of ABC transporters involved in daunorubicin resistance is the multidrug resistance-associated protein (MRP) family. nih.gov Overexpression of MRP, particularly MRP1 (encoded by the ABCC1 gene), has been shown to confer resistance to daunorubicin. nih.govvumc.nl Similar to P-gp, MRP functions as an efflux pump, actively transporting daunorubicin out of the cell. vumc.nlpnas.org Studies have demonstrated that MRP-overexpressing cells exhibit decreased intracellular accumulation and increased efflux of daunorubicin. vumc.nl The substrate specificity of MRP overlaps with that of P-gp, but is distinct, and includes both natural product drugs and their conjugated metabolites. pnas.orgresearchgate.net
Alterations in Drug Targets
Daunorubicin exerts its cytotoxic effects primarily by targeting DNA topoisomerase II. drugbank.com Alterations in this enzyme can lead to reduced drug efficacy and the development of resistance.
Reduced Activity of DNA Topoisomerase II as a Resistance Mechanism
Daunorubicin functions by intercalating into DNA and stabilizing the complex between DNA and topoisomerase II, an enzyme crucial for DNA replication and transcription. nih.gov This stabilization prevents the re-ligation of DNA strands, leading to double-strand breaks and ultimately cell death. nih.gov A key mechanism of resistance involves a decrease in the activity or amount of DNA topoisomerase II. nih.govnih.gov Cancer cells with reduced topoisomerase II activity are less susceptible to the DNA-damaging effects of daunorubicin. nih.gov Studies have shown that daunorubicin-resistant cell lines can exhibit significantly lower levels of immunoreactive DNA topoisomerase II compared to their drug-sensitive counterparts. nih.gov This reduction in the target enzyme means that fewer drug-enzyme-DNA complexes can be formed, thus diminishing the cytotoxic effect of daunorubicin. nih.gov It has been observed that some resistant cell lines can simultaneously overexpress P-gp and have altered topoisomerase II, highlighting the multifactorial nature of drug resistance. nih.gov
| Cell Line | Resistance Mechanism | Change in Topoisomerase II | Reference |
| EHR2/DNR+ | Daunorubicin-resistant | Decreased catalytic activity and amount | nih.gov |
| AML cells | Anthracycline-resistant | Reduced activity | nih.gov |
Apoptotic Pathway Modulation
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Daunorubicin induces apoptosis as part of its anticancer activity. medchemexpress.comssu.ac.ir Evasion of apoptosis is a hallmark of cancer and a significant mechanism of drug resistance.
Role of Tumor Suppressor Genes (e.g., p53 gene mutations) in Resistance
The tumor suppressor gene p53 plays a pivotal role in regulating the cellular response to DNA damage, including that induced by chemotherapeutic agents like daunorubicin. ssu.ac.irnih.gov In response to cellular stress, wild-type p53 can trigger cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiate apoptosis. ssu.ac.ironcotarget.com Mutations in the p53 gene are a common event in many cancers and can lead to the production of a non-functional or dysfunctional p53 protein. oncotarget.comdcu.ie This loss of p53 function can render cancer cells resistant to daunorubicin by impairing the apoptotic signaling pathway. nih.govnih.gov Cells with mutated p53 may fail to undergo apoptosis following daunorubicin-induced DNA damage, allowing them to survive and proliferate. oncotarget.com The association between p53 mutations and resistance to anthracyclines has been observed in various cancer types. nih.govoncotarget.com
Anti-apoptotic Protein Expression (e.g., Mcl-1) and Resistance to Combination Therapies
A critical mechanism of resistance to daunorubicin involves the modulation of apoptotic pathways, particularly the expression of anti-apoptotic proteins like Myeloid Cell Leukemia-1 (Mcl-1). Mcl-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins that regulate programmed cell death. Overexpression of Mcl-1 is a known factor in promoting chemoresistance in various cancers, including AML. ijbs.comnih.gov
When cancer cells are treated with certain therapies, such as the Bcl-2 inhibitor venetoclax (B612062) (ABT-199), a common resistance mechanism involves the increased expression and stabilization of Mcl-1. nih.gov This upregulation of Mcl-1 can sequester pro-apoptotic proteins, thereby preventing the initiation of apoptosis. frontiersin.org Research has shown that in AML cells, treatment with ABT-199 can lead to an increase in Mcl-1 protein levels. nih.govresearchgate.net This increase is not due to higher transcript levels but rather to the stabilization of the Mcl-1 protein, partly through its association with the pro-apoptotic protein Bim. aacrjournals.org
This Mcl-1-mediated resistance can be overcome by combining ABT-199 with conventional chemotherapeutic agents like daunorubicin. nih.gov Daunorubicin has been shown to downregulate Mcl-1 protein levels, which can sensitize cancer cells to apoptosis. nih.gov The combination of daunorubicin and ABT-199 has demonstrated synergistic induction of cell death in both ABT-199-sensitive and -resistant AML cell lines. nih.govaacrjournals.org This synergistic effect is attributed to daunorubicin's ability to cause DNA damage, which in turn prevents the upregulation and stabilization of Mcl-1 that would otherwise be induced by ABT-199. nih.gov
Studies have confirmed that combining daunorubicin with BH3 mimetics that target Bcl-2 (like ABT-199) or Mcl-1 can achieve notable synergistic responses in MLL-fusion AML cell lines. researchgate.net Furthermore, the combination of inhibiting both Bcl-2/Bcl-XL and Mcl-1 has been shown to reverse resistance to daunorubicin and cytarabine that is mediated by the bone marrow microenvironment. researchgate.net
Cellular Stress Responses and Drug Resistance
Cellular stress responses are adaptive pathways that cells activate to survive under adverse conditions, including exposure to chemotherapeutic agents like daunorubicin. These responses can, however, contribute to the development of drug resistance.
A key mechanism of daunorubicin resistance involves the activation of stress-responsive enhancers that regulate the expression of drug efflux pumps. nih.govjci.org The ATP-binding cassette (ABC) transporter ABCB1 (also known as P-glycoprotein or MDR1) is a major driver of chemoresistance in AML. tandfonline.comtandfonline.com High expression of ABCB1 is a strong predictor of treatment failure. tandfonline.com
Research has demonstrated that exposing leukemia cells to daunorubicin activates a transcriptional program similar to the integrated stress response (ISR). nih.govjci.orgnih.gov This response leads to the remodeling and activation of a specific, stress-responsive enhancer element located in an intron of the ABCB1 gene. nih.govjci.orgnih.gov This enhancer is bound by stress-responsive transcription factors, including ATF4, ATF3, CEBPB, JUND, and JUN. tandfonline.comtandfonline.comnih.gov The activation of this enhancer drives the upregulation of ABCB1 expression, leading to increased drug efflux and resistance. nih.govjci.orgnih.gov
Notably, prolonged exposure to stressors like daunorubicin can prime these enhancers for a more rapid and robust response upon subsequent drug exposure, creating an "epigenetic memory" of the prior treatment. nih.govjci.org This dynamic induction of ABCB1 can also be triggered by other cellular stressors such as amino acid deprivation and hypoxia. tandfonline.comtandfonline.com This dynamic upregulation of ABCB1 provides a potential explanation for the failure of ABCB1 inhibitors in clinical trials, as the chemotherapy itself can induce the very mechanism of resistance the inhibitors are designed to block. nih.govjci.orgnih.gov
Daunorubicin-resistant leukemia cells consistently exhibit a common gene signature that resembles the integrated stress response (ISR). nih.govresearchgate.netscispace.com The ISR is a conserved cellular signaling network that is activated by various stress conditions, including amino acid deprivation, hypoxia, and endoplasmic reticulum stress. tandfonline.comtandfonline.com A core component of the ISR is the transcription factor ATF4, which coordinates the expression of genes involved in adaptation and survival. tandfonline.com
Gene set enrichment analysis (GSEA) has shown a significant enrichment of ATF4 target genes among the upregulated genes in daunorubicin-resistant cells compared to their sensitive counterparts. researchgate.net This indicates that the acquisition of daunorubicin resistance is strongly associated with the activation of an ISR-like transcriptional program. nih.govscispace.com This program includes the upregulation of 223 genes and downregulation of 154 genes in resistant K562 leukemia cells. researchgate.netjci.org The activation of the ISR helps cancer cells adapt to the stress induced by chemotherapy, thereby contributing to their survival and resistance. researchgate.net
Stress-Responsive Enhancer Activation Leading to Resistance
Strategies to Circumvent Resistance in Preclinical Models
Overcoming daunorubicin resistance is a major focus of preclinical cancer research. Various strategies are being explored to either reverse resistance mechanisms or to bypass them entirely.
One of the most studied mechanisms of daunorubicin resistance is the overexpression of the ABCB1 drug efflux pump. pdr.netnih.gov Consequently, a primary strategy to overcome this resistance is the use of efflux pump inhibitors. These inhibitors can block the function of ABCB1, leading to increased intracellular accumulation of daunorubicin and restored chemosensitivity.
Verapamil (B1683045): A first-generation P-glycoprotein inhibitor, verapamil, has been shown to reverse daunorubicin resistance in preclinical models. pdr.net It acts as a non-specific substrate for ABC transporters and can competitively inhibit the efflux of daunorubicin. jci.org
Tariquidar (B1662512) (XR9576): This is a potent and specific third-generation ABCB1 inhibitor. jci.org Studies have demonstrated that tariquidar can completely reverse daunorubicin efflux mediated by ABCB1. jci.org It has shown promising results in overcoming multidrug resistance in preclinical settings. researchgate.net However, the dynamic induction of ABCB1 by chemotherapy can lead to a subpopulation of cells escaping the effects of tariquidar at clinically achievable concentrations. jci.org This suggests that combining efflux pump inhibitors with agents that suppress stress-induced ABCB1 upregulation may be a more effective strategy. nih.govjci.orgnih.gov
The development of nanoparticle delivery systems is another approach to bypass efflux pump-mediated resistance. researchgate.netscispace.comnih.gov By encapsulating daunorubicin in nanostructures, the drug can be delivered into the cell in a way that avoids immediate recognition and efflux by ABCB1, leading to increased intracellular drug concentrations and enhanced efficacy. researchgate.netnih.gov
As discussed previously, the upregulation of anti-apoptotic proteins like Mcl-1 is a key resistance mechanism. Therefore, combining daunorubicin with agents that modulate apoptotic pathways is a promising strategy to overcome resistance.
The BCL-2 inhibitor ABT-199 (Venetoclax) has shown significant anti-leukemic activity, but its efficacy can be limited by the overexpression of Mcl-1, which leads to resistance. nih.govfrontiersin.org Preclinical studies have demonstrated that combining ABT-199 with daunorubicin results in a synergistic induction of apoptosis in AML cells. nih.govaacrjournals.org Daunorubicin treatment leads to DNA damage, which in turn decreases the levels of Mcl-1 protein. nih.gov This prevents the sequestration of pro-apoptotic proteins by Mcl-1, thereby sensitizing the cells to the effects of ABT-199. nih.govaacrjournals.org
This combination therapy effectively overcomes the intrinsic resistance to ABT-199 that is mediated by Mcl-1. nih.gov The synergistic effect has been observed in both AML cell lines and primary patient samples, supporting the clinical development of this combination for the treatment of AML. nih.govaacrjournals.org
Nanoparticle-Mediated Drug Delivery to Bypass Efflux Pumps
One of the primary mechanisms of multidrug resistance (MDR) to chemotherapeutic agents like daunorubicin hydrochloride is the overexpression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp), which actively expel the drug from cancer cells. nih.govmdpi.com This enhanced drug efflux leads to decreased intracellular drug concentrations, rendering the therapy ineffective. nih.gov Nanotechnology offers a promising strategy to overcome this form of resistance. oaepublish.comfrontiersin.org By encapsulating drugs within nanocarriers, it is possible to alter the mechanism of cellular entry, bypassing the efflux pumps and increasing intracellular drug accumulation. nih.govijert.org
The fundamental principle behind this approach is that while free drugs typically enter cells via passive diffusion across the cell membrane, making them susceptible to immediate recognition and expulsion by efflux pumps, nanoparticles are generally taken up by cells through endocytosis. oaepublish.comnih.gov This process internalizes the nanocarrier and its therapeutic payload within a vesicle, effectively shielding the drug from the membrane-bound efflux pumps. oaepublish.comijert.org Once inside the cell, the nanoparticle can release the drug in high concentrations, potentially overwhelming the capacity of any remaining efflux mechanisms. ijert.orgnih.gov This strategy not only enhances the drug's efficacy in resistant cells but can also reduce systemic toxicity by protecting the drug from premature degradation and clearance. nih.gov
Various types of nanoparticles have been engineered to deliver daunorubicin and circumvent efflux pump-mediated resistance.
DNA Origami Nanostructures
DNA nanotechnology provides a platform for creating precisely designed drug carriers. nih.gov Researchers have fabricated rod-like DNA origami nanostructures that can be controllably loaded with daunorubicin. nih.govresearchgate.net These nanostructures are internalized by resistant leukemia cells (HL-60/ADR) via endocytosis, in contrast to the passive diffusion of the free drug. nih.gov This alternative entry pathway leads to a significant increase in the entry and retention of daunorubicin within the resistant cells. nih.govresearchgate.net The result is an enhanced therapeutic efficacy, even at clinically relevant drug concentrations, demonstrating the potential of DNA origami to circumvent efflux pump-mediated resistance in leukemia. nih.gov The drug is likely released from the nanostructure within acidic cellular compartments following endocytosis. nih.gov
Nanodiamonds
Nanodiamonds (NDs) have been investigated as carriers for daunorubicin to combat chemoresistance in leukemia. nih.govresearchgate.net Daunorubicin can be reversibly bound to the surface of NDs through electrostatic interactions. nih.gov Similar to other nanoparticle systems, ND-daunorubicin conjugates enter cells primarily through endocytosis, thus bypassing the efflux pumps. nih.gov Studies using a multidrug-resistant K562 human myelogenous leukemia cell line showed that while the resistant cells could overcome treatment with free daunorubicin, the ND-based delivery system significantly improved drug accumulation and efficacy. researchgate.net This approach highlights the potential of nanodiamonds to enhance treatment outcomes for resistant cancers. researchgate.net
Iron Oxide Magnetic Nanoparticles
Magnetic nanoparticles (MNPs) made of iron oxide (Fe₃O₄) have been developed as multifunctional drug delivery systems. nih.govdovepress.com These nanoparticles can be loaded with daunorubicin and, in some cases, co-loaded with a chemosensitizer or resistance modulator like 5-bromotetrandrine or wogonin (B1683318). dovepress.comnih.gov Research has shown that daunorubicin-loaded MNPs can overcome MDR in resistant leukemia cells (K562-n/VCR and K562/A02). nih.govdovepress.com These nanoparticles increase the intracellular concentration of daunorubicin and have been observed to downregulate the expression of the mdr1 gene and its product, P-glycoprotein. dovepress.comnih.gov Furthermore, in vivo studies using nude mice with resistant tumors showed that treatment with DNR-loaded MNPs resulted in significantly lower tumor weight and reduced expression of the Mdr-1 and Bcl-2 genes, which are associated with resistance and apoptosis inhibition, respectively. nih.gov
Casein-Based Nanoparticles
Nanoparticles formulated from natural polymers like casein have also been explored for daunorubicin delivery. mdpi.com Daunorubicin-loaded casein nanoparticles have been developed using a coacervation method. mdpi.com A key feature of these nanoparticles is their pH-dependent drug release profile, which allows for prolonged drug delivery. mdpi.com By encapsulating daunorubicin, these nanoparticles can facilitate its uptake in cancer cells and protect it from efflux pumps, thereby enhancing its cytotoxic effects against resistant cells. mdpi.com
The table below summarizes key research findings on various nanoparticle platforms for delivering daunorubicin to overcome efflux pump-mediated resistance.
| Nanoparticle Type | Cell Line / Model | Key Findings | Reference |
|---|---|---|---|
| DNA Origami Nanostructures | HL-60/ADR (Leukemia) | Circumvents efflux pumps via endocytosis; increases intracellular drug retention and enhances efficacy in resistant cells. | nih.gov |
| Nanodiamonds (NDs) | K562 (Myelogenous Leukemia, resistant) | ND-DNR conjugates bypass efflux mechanisms, improving drug delivery and overcoming resistance in K562 cells. | nih.govresearchgate.net |
| Iron Oxide (Fe₃O₄) MNPs | K562-n/VCR (Leukemia, in vivo) | Decreased tumor weight; significantly reduced Mdr-1 and Bcl-2 gene transcription. | nih.gov |
| Iron Oxide MNPs (co-loaded with 5-bromotetrandrine) | K562/A02 (Leukemia) | Enhanced intracellular DNR accumulation; downregulated mdr1 gene transcription and P-gp expression. | dovepress.com |
| Iron Oxide MNPs (co-loaded with wogonin) | Leukemic cell line | Efficiently uptaken and localized in endosomes; induced high apoptosis and reduced MDR1 mRNA and P-gp expression. | nih.gov |
| Casein-Based Nanoparticles | In vitro studies | Demonstrated pH-dependent drug release suitable for prolonged delivery; potential as a carrier to bypass resistance. | mdpi.com |
Preclinical Investigations of Daunorubicin Hydrochloride
In Vitro Studies on Cellular Models
In vitro studies using various cancer cell lines have been instrumental in characterizing the cellular and molecular responses to daunorubicin (B1662515) hydrochloride. These models allow for controlled investigation of the drug's effects on cell viability, proliferation, and death pathways.
The cytotoxic effects of daunorubicin hydrochloride have been evaluated across a panel of leukemia cell lines, demonstrating its potent anti-cancer activity. The half-maximal inhibitory concentration (IC50), a measure of drug potency, varies among different cell lines, reflecting their diverse sensitivities.
For instance, in the human promyelocytic leukemia cell line HL-60, daunorubicin has shown significant cytotoxicity, with reported IC50 values of 15 nM and a GI50 (concentration for 50% growth inhibition) of 0.1 μM. nih.govmedchemexpress.com The human chronic myelogenous leukemia cell line K562 also exhibits susceptibility, with IC50 values reported as 4.786 μM and in a doxorubicin-resistant K562 line, the IC50 for daunorubicin was 8.5 µg/mL. medchemexpress.comnih.gov In the murine leukemia cell line P388, daunorubicin stimulates ceramide elevation and apoptosis. selleckchem.com
The sensitivity of acute myeloid leukemia (AML) cell lines to daunorubicin can vary, with IC50 values ranging from 8.1 to 56.7 nM. nih.gov This variability in susceptibility is also observed in colorectal cancer cell lines, where cells with high GLI1 expression (HCT116, HT29, and SNU283) showed a dose-dependent reduction in survival, while those with low GLI1 expression (DLD-1 and HCT8) were less affected. spandidos-publications.com Furthermore, in a study on the human pancreatic cell line L3.6, daunorubicin was found to be the most active cytotoxic drug among several tested, with an IC50 of 0.4 µM. iiarjournals.org
Interactive Table: IC50 Values of Daunorubicin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Source |
|---|---|---|---|
| HL-60 | Acute Promyelocytic Leukemia | 15 nM | medchemexpress.com |
| HL-60 | Acute Promyelocytic Leukemia | 0.1 µM (GI50) | medchemexpress.com |
| K562 | Chronic Myelogenous Leukemia | 4.786 µM | nih.gov |
| K562 (Doxorubicin-resistant) | Chronic Myelogenous Leukemia | 8.5 µg/mL | medchemexpress.com |
| AML Cell Lines | Acute Myeloid Leukemia | 8.1 - 56.7 nM | nih.gov |
| L3.6 | Pancreatic Cancer | 0.4 µM | iiarjournals.org |
Daunorubicin hydrochloride exerts its cytotoxic effects in part by interfering with the cell cycle and inducing apoptosis (programmed cell death). In HL-60 cells, daunorubicin at a concentration of 3.0 x 10(-8)M blocks the cell cycle at the G2 phase and induces cell-cycle non-specific apoptosis. nih.gov At a lower concentration (1.0 x 10(-8)M), it still induces apoptosis but without causing a G2 arrest. nih.gov In the U937 human leukemic cell line, low concentrations of daunorubicin (<40 nM) led to a block in the G2 phase without apoptosis, whereas higher concentrations (IC50 of 200 nM) induced apoptosis in the G1 and/or early S phases. nih.gov
The induction of apoptosis by daunorubicin has been observed in various leukemia cell lines. In both HL-60 and U-937 cells, daunorubicin triggers apoptosis at concentrations of 0.5 and 1 μM. selleckchem.com This process can be mediated through different pathways, including a ROS-dependent sphingomyelin-ceramide pathway in U937 and HL-60 cells. thomassci.com Studies have shown that daunorubicin can induce both rapid apoptosis at higher concentrations (0.5-1 µM in HL-60) and a delayed mitotic cell death at lower concentrations (0.1 µM in HL-60). nih.gov The density of the cell culture can also influence the effectiveness of daunorubicin, with higher cell densities reducing its ability to induce apoptosis in isolated leukemic cells. nih.gov
Recent research has highlighted the impact of daunorubicin on the metabolic activities of cancer cells. In some cancer cells, a phenomenon known as the Warburg effect is observed, where cells rely heavily on glycolysis for energy production even in the presence of oxygen.
Studies have shown that daunorubicin treatment can paradoxically enhance glucose uptake and ATP production in K-562 myeloid leukemic cells. nih.gov This hypermetabolic state might contribute to therapeutic resistance. nih.gov However, when combined with a glycolysis inhibitor like 3-bromopyruvate, the cytotoxic effect of daunorubicin is enhanced. nih.gov In A549 tumor cells, daunorubicin has been shown to reduce the rate of extracellular acidification, indicating a decrease in glycolytic activity. mdpi.com This effect, however, might be linked to its acute cytotoxicity rather than a direct inhibition of glycolysis. mdpi.com Furthermore, in acute lymphoblastic leukemia cells, glucocorticoids like dexamethasone (B1670325) can suppress glycolysis and increase mitochondrial oxidative phosphorylation, making the cells more susceptible to drugs like daunorubicin that inhibit mitochondrial respiratory complexes. oncotarget.com
A primary mechanism of action for daunorubicin is the induction of DNA damage. This is often assessed by measuring the phosphorylation of histone H2AX (γH2AX), which forms foci at sites of DNA double-strand breaks (DSBs), and through the comet assay, which detects DNA strand breaks.
Treatment of acute lymphoblastic leukemia cell lines with daunorubicin leads to a rapid increase in γH2AX staining, confirming the induction of DSBs. researchgate.net The comet assay has also been used to demonstrate daunorubicin-induced DNA damage in neonatal cardiomyocytes. nih.gov Studies comparing different anthracyclines have shown that daunorubicin, along with doxorubicin (B1662922), epirubicin, and idarubicin, induces DSBs, as visualized by constant-field gel electrophoresis and γH2AX phosphorylation. pnas.org The DNA damage response triggered by daunorubicin is a critical component of its anticancer activity. elifesciences.org
Beyond its direct effects on cancer cells, daunorubicin also impacts the vascular endothelium. It has been shown to dose-dependently increase the exposure of phosphatidylserine (B164497) on the surface of human umbilical vein endothelial cells (HUVECs). selleckchem.comselleckchem.comclinisciences.com This externalization of phosphatidylserine contributes to an increased procoagulant activity of these cells. selleckchem.comselleckchem.com
DNA Damage Response Assessment (e.g., γH2AX, Comet Assay)
In Vivo Animal Models for Efficacy and Pharmacodynamics Research
In vivo animal models are crucial for evaluating the therapeutic efficacy and understanding the pharmacodynamics of daunorubicin hydrochloride in a whole-organism context. These models, often involving the engraftment of human leukemia cells into immunodeficient mice, allow for the assessment of the drug's anti-leukemic activity and its effects on normal tissues.
Studies using a rat model of acute myeloid leukemia (BNML) have provided valuable information on the distribution kinetics of daunorubicin. eur.nl In a colorectal cancer xenograft mouse model, daunorubicin treatment was shown to inhibit tumor growth and induce apoptosis in the tumor tissues. spandidos-publications.com
Liposomal formulations of daunorubicin, such as CPX-351 (Vyxeos), which contains a fixed 5:1 molar ratio of cytarabine (B982) and daunorubicin, have demonstrated superior anti-leukemic efficacy in animal models compared to the free drug cocktail. europa.euresearchgate.net This improved efficacy is associated with prolonged exposure to the synergistic drug ratio in the bone marrow and preferential uptake by leukemic cells. researchgate.netnih.gov Pharmacokinetic studies in animals and humans have shown that liposomal encapsulation significantly prolongs the systemic retention of daunorubicin. nih.govaacrjournals.org
Murine Leukemia Models (e.g., P388, C1498 Myeloid Leukemia, L1210 Leukemia, Rauscher Leukemia)
Daunorubicin hydrochloride has been extensively evaluated in various murine leukemia models to determine its anti-leukemic activity. In the L1210 murine leukemia model, daunorubicin has been shown to inhibit the synthesis of both DNA and RNA. nih.govbiocrick.com Studies on L1210 cells demonstrated that daunorubicin is a potent inhibitor of DNA synthesis. medchemexpress.com Furthermore, in a specific subline of L1210, the L1210JF ascites tumor model, which overexpresses the folate receptor (FR), a folate-targeted liposomal formulation of daunorubicin showed enhanced therapeutic efficacy compared to non-targeted liposomes and free daunorubicin. iiarjournals.org
In the P388 murine leukemia model, daunorubicin has demonstrated significant cytotoxic activity. selleckchem.comnih.gov Preclinical studies have explored the synergistic effects of daunorubicin when combined with other chemotherapeutic agents, such as cytarabine, in P388 leukemia models. encyclopedia.pub Liposomal formulations co-encapsulating cytarabine and daunorubicin at a specific molar ratio have shown superior efficacy and long-term survival in mice bearing P388 ascites tumors. encyclopedia.pub
The C1498 myeloid leukemia cell line has also been utilized to assess the efficacy of daunorubicin. In this model, daunorubicin demonstrated sensitivity, inducing cell death. nih.govplos.org Studies have compared the potency of daunorubicin to other investigational agents in the C1498 cell line. nih.gov
Furthermore, daunorubicin has been investigated for its activity against Rauscher leukemia virus. Research has indicated that daunorubicin can inhibit the DNA polymerase activity of this virus, suggesting a potential antiviral mechanism. nih.govbiorxiv.org
Solid Tumor Xenograft Models (e.g., P1798 Lymphosarcoma, MA16C Mammary Adenocarcinoma)
The antitumor activity of daunorubicin hydrochloride has been assessed in several solid tumor xenograft models. In the P1798 murine lymphosarcoma model, liposomal formulations of daunorubicin have been shown to significantly increase the delivery of the drug to the tumor tissue. researchgate.netresearchgate.net This enhanced tumor uptake translated to improved tumor regression and extended survival times in mice bearing the P1798 lymphosarcoma. researchgate.netnih.gov
Similarly, in the MA16C mammary adenocarcinoma model, liposomal daunorubicin demonstrated a substantial enhancement in therapeutic efficacy compared to the free drug. researchgate.netresearchgate.netnih.gov Studies have shown that a lower dose of liposomal daunorubicin could achieve comparable or even superior median survival times and long-term survivor rates compared to a much higher optimal dose of free daunorubicin. nih.govresearchgate.net These findings highlight the potential of liposomal delivery systems to improve the therapeutic index of daunorubicin in solid tumors. nih.gov
Recent research has also explored the effects of daunorubicin in a colorectal cancer xenograft model using HCT116 cells. In this model, administration of daunorubicin led to the suppression of tumor growth and weight. spandidos-publications.com
Evaluation of Antitumor Efficacy and Survival Outcomes in Animal Studies
The antitumor efficacy of daunorubicin hydrochloride and its various formulations has been a key focus of preclinical animal studies, with survival outcomes being a primary endpoint. In murine leukemia models, treatment with daunorubicin has led to increased survival times. For instance, in the L1210JF ascites tumor model, mice treated with a folate-targeted liposomal formulation of daunorubicin (F-L-DNR) exhibited a significantly greater increase in life-span compared to those treated with non-targeted liposomal daunorubicin or free daunorubicin. iiarjournals.org Specifically, the mean survival time for the F-L-DNR group showed a 179% increase over the control group. iiarjournals.org
In solid tumor models, liposomal formulations of daunorubicin have demonstrated remarkable improvements in survival. In the P1798 lymphosarcoma model, enhanced tumor drug delivery from liposomes correlated with improved tumor regression and extended life spans. researchgate.net In the MA16C mammary adenocarcinoma model, a liposomal formulation of daunorubicin at a 2 mg/kg dose resulted in a median survival time equivalent to that of the optimal dose of free drug at 20 mg/kg, indicating a tenfold increase in therapeutic efficacy. nih.gov Furthermore, at maximum efficacious doses, the liposomal formulation resulted in a higher proportion of long-term survivors (10 out of 10 mice) compared to the free drug (4 out of 10 mice). nih.gov
Studies with bioconjugates have also been conducted. In a colorectal carcinoma model, free daunorubicin showed a modest tumor growth inhibition of about 30% compared to the control group. nih.gov
The table below summarizes the survival outcomes from a study in the L1210JF ascites tumor model.
| Treatment Group | Mean Survival Time (T/C %) |
| F-L-DNR | 179 |
| L-DNR | 145 |
| Free DNR | 116 |
| Data from a study on B6D2F1 mice with L1210JF ascites tumor. iiarjournals.org |
Immunosuppressive Effects in Preclinical Systems
Preclinical studies have indicated that daunorubicin hydrochloride possesses immunosuppressive properties. The toxic effects of daunorubicin have been investigated in various animal species, with the hemolymphopoietic system being identified as a main target organ. pfizer.com In immunodeficient mice, administration of free daunorubicin led to significant weight loss, and in some cases, death, indicating its potent systemic effects. nih.gov This toxicity limits the maximum tolerated dose of the free drug in animal models. nih.gov
The development of bioconjugates aims to mitigate some of these toxic effects. For instance, certain daunorubicin-GnRH-III bioconjugates were found to be less toxic in mice compared to free daunorubicin, allowing for the administration of higher equivalent doses of the active agent. nih.gov
Tissue Distribution and Intracellular Concentrations in Animal Organs and Tumors
The tissue distribution and intracellular concentration of daunorubicin are critical factors influencing its efficacy and toxicity. Studies in rats have shown that after intravenous administration, daunorubicin is distributed to various organs, with the highest levels found in the kidney, pancreas, and liver. bccancer.bc.ca
Pharmacokinetic studies in Fisher 344 rats revealed that peak concentrations of daunorubicin were higher than its metabolite, daunorubicinol (B1669839), in plasma, heart, and other tissues. nih.gov However, daunorubicinol exhibited a longer elimination half-life in most tissues, including the heart. nih.gov The cumulative exposure (AUC) to daunorubicinol was greater than that of daunorubicin in plasma and the heart. nih.gov
Liposomal formulations have been shown to dramatically alter the tissue distribution of daunorubicin. researchgate.net In a murine lymphosarcoma model (P-1798), small unilamellar vesicles (SUVs) increased the tumor uptake of daunorubicin by nearly tenfold compared to the free drug. nih.gov This preferential accumulation in tumor tissue is a key factor in the enhanced efficacy of liposomal daunorubicin. researchgate.netnih.gov Studies with a liposomal formulation of cytarabine and daunorubicin (CPX-351) also demonstrated prolonged tissue exposure and a different tissue distribution profile compared to the non-liposomal drugs. researchgate.net Preclinical investigations using radiolabelled vesicles have suggested selective uptake of liposomal formulations into tumor tissues. researchgate.net
The intracellular accumulation of daunorubicin has been studied in sensitive and resistant P388 mouse leukemia cell lines, revealing that resistance is associated with increased efflux of the drug from resistant cells. nih.gov
The following table presents data on the peak concentrations of daunorubicin and its metabolite, daunorubicinol, in the plasma and heart of rats.
| Tissue | Peak Concentration (Daunorubicin) | Peak Concentration (Daunorubicinol) |
| Plasma | 133 ± 7 ng/ml | 36 ± 2 ng/ml |
| Heart | 15.2 ± 1.4 µg/g | 3.4 ± 0.4 µg/g |
| Data from a study in Fisher 344 rats following a 5 mg/kg i.v. bolus injection of daunorubicin. nih.gov |
Structural Modifications and Analog Development
Design and Synthesis of Novel Daunorubicin (B1662515) Derivatives
The chemical versatility of the daunorubicin structure allows for a variety of modifications. Synthetic chemists have employed numerous strategies to create libraries of derivatives by altering key functional groups.
N-functionalization of the amino group on the daunosamine (B1196630) sugar is a key strategy for modifying daunorubicin's properties. researchgate.net Reductive amination is a widely used and reliable method for synthesizing N-derivatives. mdpi.comresearchgate.net This one-step reaction typically involves the condensation of the primary amino group of daunorubicin hydrochloride with an aromatic aldehyde. researchgate.netdiva-portal.orgresearchgate.net The reaction is often carried out using a reducing agent like sodium cyanoborohydride (NaBH₃CN). mdpi.comtandfonline.com
Researchers have successfully synthesized a series of N-alkylated daunorubicin derivatives using various substituted aromatic aldehydes, such as polyalkoxybenzaldehydes. mdpi.comresearchgate.net The process involves reacting daunorubicin with the chosen aldehyde under standard conditions, yielding crystalline N-derivatives in shades of red. mdpi.com Yields for these reactions can vary significantly, reportedly ranging from 24% to 78%, depending on the specific aldehyde used. mdpi.com This method allows for the introduction of diverse functional groups, such as piperonyl or polymethoxybenzene moieties, into the daunorubicin structure. researchgate.netmdpi.com
Beyond N-alkylation, the daunorubicin scaffold has been modified to include ester, amide, and amine functionalities, further diversifying the range of available analogs.
Ester Derivatives: Benzoic acid ester derivatives of daunorubicin have been synthesized through the nucleophilic esterification of 14-bromodaunorubicin (B1228617). This reaction uses the potassium salt of the corresponding benzoic acid and results in good yields. diva-portal.org
Amide Derivatives: The synthesis of amide derivatives is commonly achieved by coupling the amino group of daunorubicin with an activated carboxylic acid. diva-portal.orgajchem-a.com For example, nicotinic acids and benzoic acids, activated with a succinimidyl group, have been successfully coupled to the daunosamine amino group to form the corresponding amides. diva-portal.orgresearchgate.net
Amine Derivatives: As previously mentioned, amine derivatives are primarily synthesized via the reductive amination of aromatic aldehydes with daunorubicin hydrochloride. diva-portal.orgresearchgate.net This method has been used to create a number of derivatives, including those with secondary amine functionalities like piperidine, N-methylpiperazine, and morpholine (B109124), by reacting 14-bromodaunorubicin with these secondary amines. nih.gov
The daunosamine sugar moiety plays a crucial role in the biological activity of daunorubicin, and its modification is a key strategy for developing new analogs. acs.orgnih.gov Research has shown that even slight structural changes to the sugar can significantly alter the drug's properties. acs.orgnih.gov
Key modifications include:
Transformation of the Amino Group: The 3'-amino group is a primary target for modification. It has been transformed into an azido (B1232118) group (-N₃) or a triazole group to create new analogs like 3'-azidodaunorubicin (ADNR). acs.org The replacement of the 3'-NH₂ with an azido group, for instance, changes the hydrogen bonding capability of the sugar. nih.gov
Alteration of Hydroxyl Groups: The introduction or removal of hydroxyl groups at various positions on the sugar ring affects the molecule's polarity and biological activity. nih.gov For example, studies on derivatives with changes at the 4' position showed that 4'-deoxy derivatives had slightly increased biological activity compared to the parent compound. nih.gov Conversely, adding an extra hydroxyl group tended to result in less active compounds. nih.gov
These modifications are hypothesized to alter interactions with cellular targets and transport proteins, potentially overcoming mechanisms of drug resistance. acs.orgacs.org
To enhance therapeutic potential or for imaging purposes, daunorubicin derivatives have been radiolabeled, most notably with the Auger electron emitter iodine-125 (B85253) (¹²⁵I). diva-portal.orgnih.govresearchgate.net The high-energy, short-range nature of Auger electrons makes them highly cytotoxic when the radionuclide is in close proximity to cellular DNA. nih.gov
The general strategy for radioiodination involves a two-step process:
Synthesis of a Precursor: First, a stable, non-radioactive derivative is synthesized that is suitable for iodination. Stannylated ester and amide derivatives, such as those containing a trialkylstannyl group on a nicotinic or benzoic acid moiety, are commonly used as precursors. diva-portal.orgresearchgate.net
Radiolabeling: The precursor is then radiolabeled with ¹²⁵I. This is typically an electrophilic substitution reaction performed using an oxidizing agent like chloramine-T. diva-portal.orgresearchgate.net
This method has achieved high radiolabeling yields, often between 85-95% for stannylated ester and amide precursors. diva-portal.orgresearchgate.net Radioiodination of amine derivatives at the ortho position of an activated phenyl ring has also been performed, yielding moderate radiochemical yields of 55-75%. diva-portal.org
Sugar Moiety Modifications
Structure-Activity Relationships of Derivatives
The therapeutic action of daunorubicin is closely linked to its ability to intercalate into DNA. Consequently, understanding how structural modifications affect this interaction is fundamental to designing more effective analogs.
The affinity of daunorubicin derivatives for DNA is a critical determinant of their biological activity. Various structural modifications have been shown to either increase or decrease this binding ability.
Aglycone Modifications: Changes to the four-ring (aglycone) system can significantly impact DNA binding. For example, removing the methoxyl group at position 4 leads to a slightly stronger DNA binding affinity. nih.gov In contrast, methylating the hydroxyl groups at C-6 and C-11 results in an almost complete loss of DNA binding ability. nih.gov Alterations at the C-9 position, such as creating a 9,10-anhydro derivative, also decrease binding capacity. nih.gov
Sugar Moiety Modifications: The daunosamine sugar and its orientation are essential for stable DNA interaction. The sugar residue binds in the minor groove of the DNA helix. mdpi.com Derivatives with modified hydroxyl groups on the sugar show altered DNA binding, which is considered a primary factor in their differing in vivo activity. nih.gov The stereochemistry between the sugar and the chromophore is also crucial for activity. nih.gov
N-Derivatives: The introduction of bulky substituents via N-alkylation can enhance DNA affinity. Derivatives synthesized through reductive amination with polyalkoxybenzaldehydes have demonstrated much greater cytotoxicity compared to the parent daunorubicin, an effect attributed to an increased affinity for DNA. mdpi.comnih.gov
Radioiodinated Derivatives: The DNA binding constants of some radioiodinated daunorubicin derivatives have been measured. One study found that an ¹²⁷I-labeled derivative (¹²⁷I-Comp1) had a DNA binding constant similar to that of doxorubicin (B1662922), indicating that the modification did not impair its ability to interact with DNA. nih.gov However, other derivatives with different linker structures showed reduced DNA binding. nih.gov
Data Tables
Table 1: Examples of Synthesized Daunorubicin N-Derivatives and Methodologies
| Derivative Type | Synthetic Method | Reagents | Reported Yield | Reference |
|---|---|---|---|---|
| N-Arylmethyl Derivatives | Reductive Amination | Aromatic Aldehydes, Sodium Cyanoborohydride | 24-78% | mdpi.com |
| Amide Derivatives | Acyl Coupling | N-Succinimidyl-activated Benzoic/Nicotinic Acids | - | diva-portal.orgresearchgate.net |
| Amine Derivatives | Reductive Amination | Aromatic Aldehydes, Daunorubicin HCl | - | diva-portal.orgresearchgate.net |
Table 2: Impact of Structural Modifications on DNA Affinity
| Modification | Position/Moiety | Effect on DNA Affinity | Reference |
|---|---|---|---|
| Removal of Methoxy Group | Position 4 | Slightly Stronger Binding | nih.gov |
| Methylation of Hydroxyls | Positions 6 and 11 | Almost Complete Loss of Affinity | nih.gov |
| Formation of Anhydro Derivative | Positions 9,10 | Decreased Binding | nih.gov |
| N-Alkylation with Polyalkoxybenzyl Groups | Daunosamine Sugar | Increased Affinity | mdpi.comnih.gov |
Altered Cytotoxic Potential in Preclinical Models
The therapeutic efficacy of daunorubicin is intrinsically linked to its cytotoxic activity against cancer cells. However, the development of drug resistance and dose-limiting toxicities have spurred extensive research into structural modifications aimed at creating analogs with a more favorable cytotoxic profile. Preclinical evaluations of these novel compounds in various cancer cell lines have revealed that even minor chemical alterations can significantly change their cytotoxic potential, leading to either enhanced or diminished anti-cancer activity compared to the parent drug.
One area of modification involves the N-functionalization of the daunosamine sugar moiety. For instance, a series of formamidinodaunorubicins were synthesized where the amino group at the C-3' position was replaced with a formamidine (B1211174) system containing different cyclic amines. uj.edu.pliiarjournals.org Two such analogs, DAUFmor (containing a morpholine moiety) and DAUFhex (containing a hexamethyleneimine (B121469) moiety), were tested against human acute lymphoblastic leukemia (MOLT-4) and human acute myeloblastic leukemia (ML-1) cell lines. uj.edu.pliiarjournals.orgnih.gov The results consistently showed that the antileukemic activities of these new analogs were weaker than that of the parent daunorubicin. uj.edu.pliiarjournals.org In MOLT-4 cells, the half-inhibitory concentration (IC50) after 72 hours for daunorubicin was significantly lower than for its derivatives, indicating higher potency. uj.edu.pl
Conversely, other modifications have led to derivatives with substantially greater cytotoxicity. In one study, reductive amination using polyalkoxybenzaldehydes yielded a series of new daunorubicin derivatives. mdpi.com Two of these, compounds 4e and 4f , demonstrated much greater cytotoxicity than daunorubicin itself across several cancer cell lines. mdpi.comresearchgate.net Another successful approach involved modifying the sugar moiety by transforming the amino group into an azido group. nih.gov The resulting analog, 3'-azidodaunorubicin (ADNR), exhibited potent anticancer activity in both drug-sensitive (K562) and, notably, in doxorubicin-resistant (K562/Dox) leukemia cells. nih.gov ADNR had a 25-fold lower drug resistance index than daunorubicin, highlighting its potential to overcome P-glycoprotein (P-gp)-mediated multidrug resistance. nih.gov
The table below summarizes the cytotoxic potential of selected daunorubicin analogs in comparison to the parent compound in different preclinical models.
| Compound | Modification | Preclinical Model (Cell Line) | Key Finding on Cytotoxic Potential | Reference |
|---|---|---|---|---|
| DAUFmor | Formamidine derivative (morpholine moiety) | MOLT-4 (Leukemia) | Weaker cytotoxicity than Daunorubicin (IC50 at 72h: 0.125 µg/mL vs 0.004 µg/mL for Daunorubicin) | uj.edu.pl |
| DAUFhex | Formamidine derivative (hexamethyleneimine moiety) | MOLT-4 (Leukemia) | Weaker cytotoxicity than Daunorubicin (IC50 at 72h: 0.134 µg/mL vs 0.004 µg/mL for Daunorubicin) | uj.edu.pl |
| Compound 4e | Reductive amination with polyalkoxybenzaldehydes | Jurkat, K562, A549, MCF-7 | Significantly greater cytotoxicity compared to Daunorubicin. | mdpi.com |
| ADNR | Azido group at 3' position of sugar | K562/Dox (Doxorubicin-resistant Leukemia) | Potent activity in drug-resistant cells; 25-fold lower resistance index than Daunorubicin. | nih.gov |
Influence on Cell Cycle Disruption and Metabolic Pathways
The cytotoxic action of anthracyclines like daunorubicin is closely tied to their ability to interfere with fundamental cellular processes, including the cell cycle and metabolic pathways. Structural modifications can alter these mechanisms, sometimes yielding derivatives with novel or more potent effects.
Daunorubicin is known to cause DNA damage, which activates cell cycle checkpoints and leads to cell cycle arrest, primarily in the G2/M phase. mdpi.comresearchgate.net This halt prevents damaged cells from entering mitosis, ultimately triggering apoptosis. researchgate.net However, structurally modified analogs can exert a different influence on cell cycle progression. For example, the highly cytotoxic derivatives 4e and 4f were found to induce cell cycle arrest in the G0/G1 phase, in contrast to the G2/M arrest caused by daunorubicin. mdpi.comresearchgate.net After 48 hours of incubation, compound 4e caused 61% of Jurkat cells to accumulate in the G0/G1 phase, compared to 50% in untreated cells. mdpi.comresearchgate.net This suggests a different mechanism of action that disrupts the cell cycle at an earlier stage. mdpi.com
Beyond the cell cycle, metabolic reprogramming is a hallmark of cancer, with many tumor cells relying heavily on glycolysis. mdpi.com Daunorubicin analogs have been developed that can inhibit this process. The derivatives created through reductive amination using polyalkoxybenzaldehydes demonstrated an ability to inhibit glycolysis, contributing to their enhanced cytotoxicity. mdpi.comnih.gov This effect appears to be distinct from the acute cytotoxicity of daunorubicin itself, which can also reduce the rate of extracellular acidification (an indicator of glycolysis) but primarily as a consequence of rapid cell death rather than direct inhibition of the metabolic pathway. mdpi.com
Furthermore, research has shown that resistance to daunorubicin in acute myeloid leukemia (AML) cells can be linked to metabolic reprogramming, specifically an elevation in NADPH levels. harvard.edu Targeting NADPH production, such as by inhibiting the enzyme 6-phosphogluconate dehydrogenase (6PGD) in the pentose (B10789219) phosphate (B84403) pathway, was sufficient to block the growth of daunorubicin-resistant AML cells. harvard.edu This indicates that analogs designed to interfere with specific metabolic vulnerabilities could be effective in overcoming drug resistance. harvard.edu
The table below details the effects of daunorubicin and its analogs on cell cycle and metabolic pathways.
| Compound | Influence on Cell Cycle | Influence on Metabolic Pathways | Reference |
|---|---|---|---|
| Daunorubicin | Induces cell cycle arrest in the G2/M phase (63% of cells at 48h). | Reduces extracellular acidification rate, likely due to acute cytotoxicity rather than direct glycolysis inhibition. | mdpi.comresearchgate.net |
| Compound 4e | Induces cell cycle arrest in the G0/G1 phase (61% of cells at 48h). | Inhibits the glycolysis process, contributing to its high cytotoxicity. | mdpi.comresearchgate.net |
| Compound 4f | Induces cell cycle arrest in the G0/G1 phase (55% of cells at 48h). | Inhibits the glycolysis process. | mdpi.comresearchgate.net |
| General AML models | Not specified | Resistance to Daunorubicin is linked to elevated NADPH levels; inhibiting 6PGD blocks growth of resistant cells. | harvard.edu |
Advanced Drug Delivery Systems for Daunorubicin Hydrochloride
Liposomal Formulations
Liposomes are microscopic, spherical vesicles composed of one or more lipid bilayers, which can encapsulate both hydrophilic and hydrophobic drugs. nih.gov Liposomal encapsulation of daunorubicin (B1662515) can alter the drug's functional properties compared to its unencapsulated form. drugs.com These formulations are designed to protect the drug from rapid degradation and clearance in the bloodstream, thereby prolonging its circulation time and increasing its accumulation at the tumor site. bccancer.bc.ca
Small Unilamellar Vesicles (e.g., DaunoXome, CPX-351)
Small unilamellar vesicles (SUVs) are a class of liposomes characterized by a single lipid bilayer enclosing an aqueous core. They are particularly relevant for daunorubicin delivery.
DaunoXome® is a liposomal formulation where an aqueous solution of daunorubicin citrate (B86180) is encapsulated within SUVs. drugs.com These liposomes are composed of a lipid bilayer of distearoylphosphatidylcholine (DSPC) and cholesterol in a 2:1 molar ratio, resulting in a mean vesicle diameter of approximately 45 nm. drugs.comhemonc.org This specific formulation is designed to maximize the selectivity of daunorubicin for solid tumors. hemonc.orgcancernetwork.com
CPX-351 (Vyxeos®) is a more complex liposomal formulation that co-encapsulates two chemotherapy drugs, daunorubicin and cytarabine (B982), at a fixed synergistic 5:1 molar ratio. dovepress.comresearchgate.net The liposome (B1194612) membrane is composed of distearoylphosphatidylcholine (DSPC), distearoylphosphatidylglycerol (DSPG), and cholesterol in a 7:2:1 molar ratio. dovepress.com This dual-drug encapsulation is rationally designed to maintain the synergistic ratio of the two drugs after intravenous administration, which has shown improved efficacy in treating certain types of acute myeloid leukemia (AML). dovepress.comresearchgate.net The liposomes in CPX-351 are primarily bilamellar with a regular spherical morphology and a mean diameter of about 107 nm. nih.govresearchgate.net
Table 1: Comparison of DaunoXome and CPX-351 Liposomal Formulations
| Feature | DaunoXome | CPX-351 (Vyxeos) |
|---|---|---|
| Encapsulated Drug(s) | Daunorubicin Citrate | Daunorubicin and Cytarabine |
| Drug Molar Ratio | N/A (Single Drug) | 5:1 (Cytarabine:Daunorubicin) dovepress.comresearchgate.net |
| Lipid Composition | Distearoylphosphatidylcholine (DSPC), Cholesterol drugs.com | DSPC, Distearoylphosphatidylglycerol (DSPG), Cholesterol dovepress.com |
| Lipid Molar Ratio | 2:1 (DSPC:Cholesterol) drugs.com | 7:2:1 (DSPC:DSPG:Cholesterol) dovepress.com |
| Mean Diameter | ~45 nm drugs.comhemonc.org | ~107 nm researchgate.net |
| Vesicle Structure | Small Unilamellar Vesicles (SUVs) cancernetwork.com | Primarily Bilamellar Vesicles nih.gov |
Lipid Composition and Intermolecular Interactions Affecting Stability and Release
The stability and drug-release characteristics of liposomal daunorubicin are critically dependent on the lipid composition and the intermolecular interactions within the vesicle. nih.gov The choice of phospholipids, the inclusion of cholesterol, and the interactions between the drug and other components all play a role.
For instance, the lipid membrane of CPX-351, composed of DSPC, DSPG, and cholesterol at a 7:2:1 molar ratio, is designed to be in a gel phase at body temperature. dovepress.comresearchgate.net This high melting point confers stability without the need for polyethylene (B3416737) glycol (PEG) and allows for the controlled release of both cytarabine and daunorubicin, maintaining their synergistic ratio in vivo for over 24 hours. nih.gov The inclusion of cholesterol helps to stabilize the lipid bilayer and reduce the leakage of hydrophilic drugs. nih.gov The negatively charged DSPG component is thought to increase the circulation longevity of the liposomes by minimizing aggregation through coulombic repulsion. mdpi.com
Studies have shown that interactions between the lipid components themselves can affect the thermodynamic and physicochemical stability of the liposome. nih.govresearchgate.net Furthermore, interactions between daunorubicin and copper ions (used in some loading methods) can facilitate drug retention and synergistic release. nih.gov The release of drugs from these liposomes can also be pH-dependent, with faster release occurring under acidic conditions, which can be advantageous in the acidic microenvironment of tumors. nih.govresearchgate.net
Enhanced Tumor Targeting via the Enhanced Permeability and Retention (EPR) Effect
A key advantage of liposomal drug delivery is the ability to passively target tumors through the Enhanced Permeability and Retention (EPR) effect. mdpi.com Solid tumors often have a disorganized and leaky vasculature with pore sizes larger than those in healthy tissues. mdpi.comresearchgate.net Liposomes, being too large to escape from normal blood vessels, can preferentially extravasate through these leaky tumor vessels. mdpi.com Coupled with the poor lymphatic drainage in tumors, this leads to the accumulation and retention of the liposomes at the tumor site. mdpi.comiiarjournals.org
This passive targeting mechanism can lead to significantly higher concentrations of daunorubicin in tumor tissue compared to the administration of the free drug. cancernetwork.com The size of the liposomes is a critical factor; for example, DaunoXome liposomes are filtered to a size range (35-65 nm) that is optimal for taking advantage of the increased permeability of tumor blood vessels. cancernetwork.com
Research has also explored ways to augment the EPR effect. One study demonstrated that combining liposomal daunorubicin with photoimmunotherapy (PIT) led to a more than 10-fold increase in the concentration of the liposomal drug in the tumor. mdpi.comresearchgate.net PIT causes the death of perivascular tumor cells, which further increases vascular leakage, allowing more liposomes to penetrate the tumor tissue. mdpi.comresearchgate.net
Nanoparticle-Based Delivery
Beyond liposomes, other nanoparticle platforms are being investigated to improve the delivery of daunorubicin hydrochloride, offering novel mechanisms to overcome biological barriers and enhance therapeutic outcomes.
DNA Origami Nanostructures for Drug Delivery
DNA origami is a cutting-edge technique used to construct nanoscale objects with precise structural control. researchgate.net This technology has been harnessed to create drug delivery vehicles for daunorubicin. nih.gov Researchers have fabricated rod-like DNA origami nanostructures that can be controllably loaded with daunorubicin, which intercalates into the DNA structure. nih.govnih.gov
A significant advantage of this approach is its ability to circumvent drug resistance mechanisms in cancer cells, such as the overexpression of efflux pumps that actively remove chemotherapeutic agents from the cell. nih.govnih.gov By delivering daunorubicin encapsulated in a DNA nanostructure, the drug enters the cell via endocytosis, bypassing these pumps. oncology-central.com This leads to increased drug entry and retention within the cancer cell, resulting in significantly enhanced drug efficacy compared to the free drug at equivalent concentrations. researchgate.netnih.gov
Table 2: Research Findings on Daunorubicin-Loaded DNA Origami
| Parameter | Finding | Source |
|---|---|---|
| Delivery Mechanism | Drug enters cell via endocytosis, bypassing efflux pumps. | oncology-central.com |
| Drug Loading | Efficiency of 40-70%, can be increased up to ~90% by varying the concentration of DNA origami. | nih.gov |
| Efficacy | Significantly enhanced drug efficacy and circumvention of drug resistance in leukemia cells. | nih.govnih.gov |
| Stability & Assembly | Robust design with fast self-assembly (~5 minutes) and excellent stability in cell culture. | researchgate.netnih.gov |
Vacuole-Based Delivery Systems (e.g., from Saccharomyces cerevisiae)
A novel biological approach to drug delivery involves using vacuoles isolated from the yeast Saccharomyces cerevisiae. nih.govtandfonline.com These organelles are analogous to mammalian lysosomes and can be used as natural carriers for drugs like daunorubicin. researchgate.netnih.gov The yeast vacuole membrane is similar in composition to mammalian cell membranes and is non-pathogenic. tandfonline.com
A key feature of this system is that the yeast can be genetically engineered to express specific targeting molecules on the vacuole surface. nih.govtandfonline.com In one study, vacuoles were decorated with a targeting peptide that has a specific affinity for the TLR2 receptor, which is overexpressed on acute myeloid leukemia (AML) cells. nih.govresearchgate.net When these targeted vacuoles were loaded with daunorubicin and applied to AML cells, they showed significantly higher anti-cancer efficacy compared to both non-targeted vacuoles and free daunorubicin. nih.govtandfonline.com This demonstrates that vacuole-based systems can offer a platform for effective, target-selective chemotherapy. nih.govresearchgate.net
Strategies for Improved Intracellular Delivery and Reduced Efflux
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp) and Multidrug Resistance-associated Protein 1 (MRP1). nih.govmdpi.com These membrane proteins actively expel chemotherapeutic agents from the cancer cell, reducing their intracellular concentration and therapeutic effect. Advanced drug delivery systems offer promising strategies to overcome this resistance.
Nanocarriers can circumvent efflux pump-mediated resistance through several mechanisms. A primary strategy is to alter the drug's entry route into the cell. While free Daunorubicin typically enters cells via passive diffusion, making it susceptible to immediate expulsion by membrane-bound efflux pumps, nanocarriers are generally internalized through endocytosis. nih.govnih.gove-crt.org This process engulfs the nanocarrier within a vesicle, bypassing the P-gp and MRP1 pumps located on the plasma membrane and delivering the drug payload directly into the cell's interior. nih.gove-crt.org
Different types of nanocarriers have shown promise in preclinical studies for overcoming Daunorubicin resistance:
DNA Origami Nanostructures: These carriers have been shown to circumvent resistance in Daunorubicin-resistant leukemia cells (HL-60/ADR), which overexpress MRP1. nih.gov By entering via endocytosis, the DNA nanostructures bypass the efflux pumps on the cell surface. nih.gov This results in increased drug accumulation and retention within the resistant cells, restoring the drug's efficacy at clinically relevant concentrations. nih.gov
Poly(alkyl cyanoacrylate) (PACA) Nanoparticles: Studies have shown that Daunorubicin-loaded PACA nanoparticles can overcome P-gp-mediated resistance. researchgate.net The mechanism appears to involve the nanoparticles avoiding or partially overcoming the P-gp efflux, leading to higher intracellular drug accumulation in MDR cells. researchgate.net
Iron Oxide Nanoparticles: These have been used to co-deliver Daunorubicin and agents that downregulate the expression of the MDR1 gene, which codes for P-gp. oaepublish.com For instance, co-loading with 5-bromotetrandrine or wogonin (B1683318) has been shown to reduce P-gp expression and increase Daunorubicin accumulation in resistant leukemic cell lines. oaepublish.com
Liposomes: Liposomal encapsulation itself can help bypass P-gp-mediated efflux at biological barriers like the blood-brain barrier. frontiersin.org Furthermore, targeted liposomes that enter cells via receptor-mediated endocytosis can effectively circumvent plasma membrane efflux pumps. nih.gov
| Nanocarrier | Efflux Pump Targeted | Cell Line Model | Mechanism/Key Finding |
| DNA Origami Nanostructures | MRP1 | HL-60/ADR (Leukemia) | Circumvents efflux pumps via endocytosis, increasing drug retention. nih.gov |
| Iron Oxide Nanoparticles (co-loaded with 5-bromotetrandrine) | P-glycoprotein (P-gp) | K562/A02 (Leukemia) | Downregulates mdr1 gene and P-gp expression, increasing Daunorubicin accumulation. oaepublish.comresearchgate.net |
| Poly(butylcyanoacrylate) Nanoparticles | P-glycoprotein (P-gp) | DLKP-A (Drug-resistant lung cancer) | Appears to avoid or partially overcome P-gp-dependent efflux. researchgate.net |
| Magnetic Nanoparticles (co-loaded with Tetrandrine) | P-glycoprotein (P-gp) | K562/A02 (Leukemia) | Synergistically reversed multidrug resistance. frontiersin.org |
Controlled release mechanisms are integral to the design of advanced drug delivery systems. They ensure that the encapsulated drug is released at the desired site and time, which can enhance therapeutic efficacy and reduce off-target effects. For Daunorubicin hydrochloride, stimuli-responsive nanocarriers are a key area of research. These systems are designed to release their payload in response to specific triggers found within the tumor microenvironment or applied externally.
pH-Sensitive Release: The tumor microenvironment is often more acidic than normal tissues. Furthermore, after endocytosis, nanocarriers are trafficked into endosomes and lysosomes, which have an even lower pH. nih.gov This pH drop can be exploited to trigger drug release. For example, DNA origami nanostructures carrying Daunorubicin are designed to be stable in the bloodstream but release the drug in the acidic environment of endolysosomes following cellular uptake. nih.gov This localized release ensures a high concentration of Daunorubicin near its intracellular targets. nih.gov Similarly, pH-sensitive liposomes can be engineered to become unstable and release their contents when the pH decreases, facilitating rapid drug release within the tumor or inside the cancer cell.
Thermosensitive Release: Another strategy involves the use of thermosensitive liposomes. These are formulated with lipids that undergo a phase transition at a specific temperature, typically a few degrees above normal body temperature (e.g., 40-45°C). researchgate.net When mild hyperthermia is applied locally to the tumor area, these liposomes rapidly change their structure, creating openings that release the encapsulated drug directly into the tumor. researchgate.net While much of the development in this area has focused on Doxorubicin (B1662922) (e.g., ThermoDox), the principle is directly applicable to Daunorubicin, offering a method for externally controlled, site-specific drug delivery. aacrjournals.orgresearchgate.net
Computational and Molecular Modeling Studies
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand and predict the binding of ligands, such as Daunorubicin (B1662515), to their biological targets.
Daunorubicin Binding to DNA Duplexes
Molecular docking studies have been instrumental in visualizing the interaction between Daunorubicin and DNA. These studies consistently show that the planar chromophore of Daunorubicin intercalates between the base pairs of the DNA duplex, particularly at CG-GC sequences. mdpi.comscispace.com The sugar moiety of Daunorubicin lies in the minor groove of the DNA helix. This intercalation causes a distortion of the DNA structure, which is a key aspect of its cytotoxic mechanism. researchgate.net The binding is stabilized by a network of hydrogen bonds and hydrophobic interactions between the drug and the DNA. scispace.com
| Molecule | Target | Key Interactions | Primary Finding |
|---|---|---|---|
| Daunorubicin | DNA Duplex | Intercalation between CG-GC base pairs, hydrogen bonds, hydrophobic interactions. mdpi.comscispace.com | The chromophore intercalates, and the sugar moiety resides in the minor groove, leading to DNA distortion. researchgate.net |
Interactions with Target Enzymes (e.g., Topoisomerase II, Carbonyl Reductases, Cytochrome P450 Enzymes)
Topoisomerase II: Daunorubicin is a known inhibitor of topoisomerase II, an enzyme crucial for DNA replication and transcription. tocris.comnih.gov Molecular docking studies have illustrated how Daunorubicin stabilizes the cleavable complex formed between topoisomerase II and DNA. researchgate.netresearchgate.net The drug intercalates into the DNA at the site of cleavage, preventing the re-ligation of the DNA strands and leading to double-strand breaks. Docking results have shown significant binding scores for Daunorubicin with topoisomerase II, indicating a strong inhibitory potential. researchgate.net
Carbonyl Reductases: These enzymes are implicated in the metabolism of Daunorubicin to Daunorubicinol (B1669839), a metabolite linked to cardiotoxicity. nih.govgoogle.com Molecular docking simulations have been performed to understand the binding of Daunorubicin to the active sites of human carbonyl reductase 1 (CBR1) and aldehyde reductase (AKR1A1). nih.gov These studies have identified key amino acid residues involved in the interaction and suggest that CBR1 plays a major role in the reduction of Daunorubicin. nih.gov The insights from these models are valuable for designing inhibitors that could mitigate the cardiotoxic side effects. nih.govmdpi.com
Cytochrome P450 Enzymes: Cytochrome P450 (CYP) enzymes, particularly CYP3A4, are involved in the metabolism of many drugs, including Daunorubicin. mdpi.comnih.gov Molecular docking and dynamics simulations have been used to predict the binding modes of Daunorubicin within the active site of CYP3A4. mdpi.comnih.gov These studies have identified key residues like S119, R212, and R372 as major drug-binding sites. mdpi.comnih.gov Furthermore, molecular docking has been employed to improve the activity of enzymes like DoxA, a cytochrome P450 enzyme that hydroxylates Daunorubicin, by identifying mutations that enhance binding stability and catalytic efficiency. mdpi.comnih.gov
| Enzyme | Daunorubicin Interaction | Key Findings from Docking Studies |
|---|---|---|
| Topoisomerase II | Inhibition | Stabilizes the DNA-enzyme cleavable complex, preventing DNA re-ligation. researchgate.netresearchgate.net |
| Carbonyl Reductase 1 (CBR1) | Metabolism | Identified as a major enzyme in the reduction of Daunorubicin to Daunorubicinol. nih.gov |
| Cytochrome P450 3A4 (CYP3A4) | Metabolism | Predicted productive and non-productive binding modes, identifying key binding residues. mdpi.comnih.gov |
Ligand-Protein Interactions (e.g., with Leishmania donovani proteins, AKT, BRAF)
Leishmania donovani proteins: Computational studies have explored the potential of Daunorubicin as a treatment for visceral leishmaniasis, caused by the parasite Leishmania donovani. nih.govresearchgate.netdoaj.org Molecular docking has been used to investigate the binding affinity of Daunorubicin to proteins from L. donovani, such as mitogen-activated protein kinase (MapK). nih.govresearchgate.net These studies predict that Daunorubicin can have a significant affinity for these parasitic proteins, suggesting a potential repurposing of the drug. nih.govresearchgate.netdoaj.org
AKT and BRAF: Molecular docking has also been used to investigate the interactions of Daunorubicin derivatives with cancer-related signaling proteins like AKT and BRAF. researchgate.net These studies aim to understand how modifications to the Daunorubicin structure can influence its binding to these kinases, which are pivotal in cancer progression. For instance, certain derivatives have shown significant binding affinities for AKT and BRAF, highlighting their potential to target these key oncogenic pathways. researchgate.net
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between molecules over time, offering deeper insights into the stability of drug-target complexes and the conformational changes that occur upon binding. nih.govscfbio-iitd.res.in
Stability of Drug-Target Complexes
MD simulations have been crucial in assessing the stability of the complexes formed between Daunorubicin and its targets. nih.govscfbio-iitd.res.in For the Daunorubicin-DNA complex, MD simulations have confirmed the stability of the intercalated state and have been used to refine the binding modes predicted by docking. researchgate.net In the context of enzyme interactions, MD simulations of Daunorubicin bound to CBR1 and CYP3A4 have provided information on the stability of the drug within the active site, corroborating the findings from molecular docking. nih.govmdpi.com These simulations are essential for validating the predicted binding poses and understanding the dynamic nature of the interactions. frontiersin.org
Quantum Chemical Analyses
Quantum chemical analyses provide profound insights into the electronic structure and reactivity of Daunorubicin hydrochloride. These computational methods are essential for understanding its mechanism of action at a molecular level.
Frontier Molecular Orbitals Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity of a molecule. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgulethbridge.ca The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. ulethbridge.ca The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. hep.com.cnnih.gov A smaller gap suggests higher reactivity, as less energy is required for electronic excitation. hep.com.cnnih.gov
In computational studies of Daunorubicin, the HOMO-LUMO energy gap has been calculated to be approximately 3.1 eV. researchgate.net This value provides a quantitative measure of the molecule's electronic stability. Analysis of the electron distribution in these frontier orbitals shows a similarity to related anthracycline antibiotics like doxorubicin (B1662922). researchgate.net The HOMO is typically localized on the tetracyclic ring system, which is the electron-rich part of the molecule, while the LUMO is also distributed across this aromatic core. This distribution is critical for the molecule's ability to intercalate into DNA and accept electrons, a key part of its cytotoxic mechanism. The transfer of charge within the molecule, as indicated by HOMO and LUMO energies, is a key aspect of its biological activity. semanticscholar.org
Studies on drug delivery systems have also utilized FMO analysis. For instance, when studying the interaction of Daunorubicin with a graphyne nanocarrier, FMO analysis explained the charge transfer from the drug to the carrier during complex formation. researchgate.net
Table 1: Frontier Molecular Orbital (FMO) Data for Daunorubicin
| Parameter | Value | Significance |
|---|
Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution of a molecule and predict its reactive sites. cellmolbiol.org The MEP map displays regions of varying electrostatic potential on the electron density surface, color-coded to indicate charge. cellmolbiol.orgyoutube.com Red areas signify regions of negative potential, which are susceptible to electrophilic attack, while blue areas denote regions of positive potential, prone to nucleophilic attack. cellmolbiol.orgresearchgate.net Green and yellow areas represent regions of near-zero or intermediate potential. cellmolbiol.org
MEP maps of Daunorubicin reveal distinct reactive sites. researchgate.netresearchgate.net The regions around the carbonyl groups and the hydroxyl groups on the tetracyclic ring show a strong negative potential (red color), indicating these are primary sites for electrophilic interactions. cellmolbiol.orgresearchgate.net These negative potential sites are crucial for the molecule's interaction with biological targets. In contrast, the hydrogen atoms of the hydroxyl groups and the amino group on the daunosamine (B1196630) sugar moiety exhibit positive potential (blue color), making them favorable for nucleophilic interactions, such as hydrogen bonding. researchgate.net
These computed MEP plots show multiple reactive sites within the molecule, which helps in understanding its binding affinity and mechanism of action. researchgate.net The charge distribution influences its intercalation-based binding with DNA and interactions with other protein targets. researchgate.net
Table 2: MEP Mapping Key Reactive Sites in Daunorubicin
| Molecular Region | Potential | Type of Interaction |
|---|---|---|
| Carbonyl and Hydroxyl Oxygens | Negative (Red) | Prone to electrophilic attack. cellmolbiol.orgresearchgate.net |
Natural Bond Order Analysis
Natural Bond Order (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure within a molecule, corresponding to the classic Lewis structure picture. uni-muenchen.de It analyzes the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, quantifying the stabilizing energy associated with these interactions through second-order perturbation theory. uni-muenchen.de This analysis is useful for understanding intramolecular bonding, charge transfer, and hyperconjugative interactions. nih.govresearchgate.netmdpi.com
For Daunorubicin and related anthracyclines, NBO analysis has been employed to investigate intramolecular hydrogen bonding, which plays a role in the molecule's conformational stability. mdpi.com The analysis can quantify the stabilization energies between the lone pairs of oxygen atoms (donors) and the antibonding orbitals of O-H bonds (acceptors), providing insight into the strength of these interactions. mdpi.com
In studies involving Daunorubicin complexed with nanocarriers like graphyne, NBO analysis helps to understand the charge transfer and electronic transitions between the drug and the carrier molecule. researchgate.net It can reveal alterations in the electron densities of atoms upon complex formation, clarifying the nature of the intermolecular forces at play. researchgate.net
Prediction of Drug-Target Interactions and Binding Affinities
Computational docking and molecular dynamics simulations are powerful tools for predicting how a drug molecule like Daunorubicin binds to its biological targets and for estimating the strength of this interaction, known as binding affinity. frontiersin.orgnih.gov These methods are crucial in the early stages of drug discovery and for understanding the molecular basis of a drug's action. frontiersin.org
Molecular docking studies have been performed to investigate the interaction of Daunorubicin with various targets. The binding affinity is often reported as a negative value in kcal/mol, where a more negative value indicates a more stable and stronger interaction. researchgate.netplos.org
For example, docking studies of Daunorubicin with the metabolizing enzyme Cytochrome P450 3A4 (CYP3A4) predicted a binding energy of -11.69 kcal/mol. mdpi.com The analysis identified key amino acid residues, such as T224, R372, and E374, that form hydrogen bonds with the drug, stabilizing the complex. mdpi.com Van der Waals interactions with several other residues also contribute to the binding. mdpi.com
In another study, the interaction of Daunorubicin with a protein from Leishmania donovani was investigated, showing that the drug has a strong affinity for the target protein. researchgate.net Hydrogen bonding was identified as playing an essential role in this interaction. researchgate.net Docking studies have also been used to explore the binding of Daunorubicin to the drug efflux pump P-glycoprotein (Pgp), providing insights into the mechanisms of multidrug resistance. researchgate.net
These computational predictions provide valuable hypotheses about drug-target interactions that can guide further experimental studies. researchgate.netmdpi.com
Table 3: Predicted Binding Affinities of Daunorubicin with Various Biological Targets
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues/Interactions | Source |
|---|---|---|---|
| Cytochrome P450 3A4 (CYP3A4) | -11.69 | H-bonds with T224, R372, E374. | mdpi.com |
| Leishmania donovani protein (UvrD) | Not specified numerically, but strong affinity noted | Hydrogen bonding. | researchgate.net |
Molecular Interactions of Daunorubicin Hydrochloride with Other Agents
Synergistic and Antagonistic Effects in Preclinical Models
Preclinical research provides a critical platform for identifying compounds that can alter the activity of daunorubicin (B1662515), paving the way for innovative combination therapies.
The combination of daunorubicin and cytarabine (B982) is a well-established regimen in the treatment of acute myeloid leukemia (AML). drugs.com Preclinical studies have consistently pointed towards a synergistic effect between these two agents. ahdbonline.comtandfonline.com Daunorubicin functions by intercalating with DNA and inhibiting topoisomerase II, while cytarabine acts as a nucleoside analog that hampers DNA synthesis. drugbank.comtapermd.com Preclinical models have shown that a 5:1 molar ratio of cytarabine to daunorubicin produces synergistic cytotoxic effects in leukemia cell lines. ahdbonline.comtandfonline.com This synergy is thought to stem from their complementary mechanisms, where the DNA damage induced by daunorubicin is amplified by cytarabine's inhibition of DNA repair. tandfonline.com Liposomal formulations that maintain this synergistic ratio have demonstrated enhanced selective toxicity to leukemia cells compared to normal hematopoietic cells in preclinical models. ahdbonline.comtandfonline.com
Beyond cytarabine, preclinical investigations have explored daunorubicin's synergy with other chemotherapeutics. For example, its combination with the FLT3 inhibitor SU11248 showed additive-to-synergistic inhibitory effects on the proliferation of FLT3-dependent leukemic cells, with a more pronounced synergistic interaction in inducing apoptosis. nih.gov
| Combination Agent | Observed Effect in Preclinical Models | Investigated Cancer Type |
| Cytarabine | Synergistic cytotoxicity, especially at a 5:1 molar ratio. ahdbonline.comtandfonline.com | Leukemia ahdbonline.comtandfonline.com |
| SU11248 | Additive to synergistic inhibition of proliferation and apoptosis. nih.gov | FLT3-dependent Leukemia nih.gov |
Poly(ADP-ribose) polymerase (PARP) inhibitors are targeted therapies that disrupt DNA damage repair. nih.gov Preclinical findings suggest that combining PARP inhibitors like olaparib (B1684210) with daunorubicin can markedly increase its anticancer activity. nih.govmdpi.com Daunorubicin induces DNA breaks, which activates PARP as a repair response. nih.gov By blocking PARP, olaparib prevents this repair, leading to an accumulation of DNA damage and cell death, a principle known as synthetic lethality. nih.govresearchgate.net This synergistic effect has been noted in various cancer cell lines, including leukemia, and is also linked to olaparib's ability to inhibit enzymes that metabolize daunorubicin. mdpi.comresearchgate.net Studies in ovarian cancer models have also shown that the combination of the anthracycline doxorubicin (B1662922) (a close relative of daunorubicin) and olaparib exhibits synergy that is heavily dependent on the molar ratio of the two drugs. acs.orgresearchgate.net
A significant cause of multidrug resistance (MDR) to daunorubicin is its expulsion from cancer cells by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp). science.govmdpi.com Preclinical research has focused on efflux pump modulators to counteract this resistance.
Genistein : This naturally occurring isoflavone (B191592) has been shown to inhibit P-gp, thereby increasing the intracellular concentration and cytotoxicity of daunorubicin in resistant cells.
Dinitrophenols : These compounds are thought to reverse multidrug resistance by depleting the cellular ATP necessary for efflux pump function, thus indirectly preventing daunorubicin efflux.
Verapamil (B1683045) : A calcium channel blocker, verapamil is a known inhibitor of P-gp. nih.gov In preclinical settings, it has been shown to increase the effectiveness of MmpS5L5 substrates in Mycobacterium tuberculosis by inhibiting the efflux pump. nih.gov
Tariquidar (B1662512) : A potent and specific third-generation P-gp inhibitor, tariquidar has demonstrated the ability to reverse P-gp-mediated resistance in preclinical models without having significant pharmacokinetic interactions with chemotherapy agents. nih.govcore.ac.uk It is considered an ideal agent for studying the effects of P-gp inhibition in cancer. nih.gov
| Modulator | Target Efflux Pump | Mechanism of Action |
| Genistein | P-glycoprotein (P-gp) | Direct inhibition of pump function. |
| Dinitrophenols | General ABC Transporters | Depletion of cellular ATP. |
| Verapamil | P-glycoprotein (P-gp) | Inhibition of pump function. nih.gov |
| Tariquidar | P-glycoprotein (P-gp) | Potent, noncompetitive inhibition of pump function. nih.gov |
Enhancement of Activity by PARP Inhibitors (e.g., Olaparib)
Interactions with Metabolic Enzymes
The metabolism of daunorubicin is a critical factor influencing its activity and can be affected by interactions with several key enzymes.
The enzyme aldo-keto reductase 1C3 (AKR1C3) is instrumental in the metabolism of daunorubicin, converting it to the less active alcohol metabolite, daunorubicinol (B1669839). scilit.com Overexpression of AKR1C3 is a known factor in chemotherapy resistance. scilit.com Interestingly, the PARP inhibitor olaparib has been identified as a potent inhibitor of AKR1C3. nih.govmdpi.com This inhibition of AKR1C3 by olaparib prevents the metabolic inactivation of daunorubicin, leading to a synergistic enhancement of its antiproliferative effect. mdpi.com This suggests that the clinical synergy observed between olaparib and anthracyclines may be due, in part, to this previously unrecognized mechanism. nih.govmdpi.com Other compounds, such as the PI3K inhibitor buparlisib, have also been shown in preclinical studies to inhibit AKR1C3-mediated daunorubicin reduction. nih.gov
Cytochrome P450 3A4 (CYP3A4) is a crucial enzyme in the metabolism of many drugs. researchgate.netaacrjournals.org Daunorubicin is reported to be a substrate of CYP3A4, and its metabolism by this enzyme can influence its bioavailability and therapeutic efficacy. researchgate.netmdpi.com Genetic variations in CYP3A enzymes, such as CYP3A5, have been linked to differences in daunorubicin plasma concentrations and adverse reactions in patients. nih.gov Specifically, polymorphisms in the CYP3A5 gene are associated with varying levels of CYP3A enzyme activity, which in turn affects the clearance of daunorubicin. nih.gov Computational studies using molecular docking and simulations have been employed to understand the binding interactions between daunorubicin and CYP3A4, which is essential for predicting its metabolism and potential drug-drug interactions. researchgate.netmdpi.com Furthermore, some CYP3A4 substrates and their metabolites have been shown to inhibit P-glycoprotein, the efflux pump, suggesting complex interactions between metabolic pathways and drug transport. nih.gov
| Enzyme | Role in Daunorubicin Interaction | Consequence of Interaction |
| Aldo-Keto Reductase 1C3 (AKR1C3) | Metabolizes daunorubicin to the less active daunorubicinol. scilit.com | Inhibition of AKR1C3 (e.g., by olaparib) prevents daunorubicin inactivation, enhancing its anticancer effect. mdpi.com |
| Cytochrome P450 3A4 (CYP3A4) | Metabolizes daunorubicin. researchgate.netmdpi.com | Can lead to drug-drug interactions; genetic polymorphisms can affect plasma concentrations and toxicity. aacrjournals.orgnih.gov |
Modulation of Aldo-Keto Reductase 1C3 (AKR1C3) Activity
Molecular Basis of Combination Therapies
The efficacy of daunorubicin hydrochloride in cancer chemotherapy is often enhanced when used in combination with other therapeutic agents. The molecular underpinnings of these synergistic interactions frequently involve the amplification of DNA damage within cancer cells and the strategic modulation of key proteins that regulate apoptosis, or programmed cell death. By targeting these pathways from multiple angles, combination therapies can overcome intrinsic or acquired resistance to single-agent treatment.
Impact on DNA Damage Induction in Co-treated Cells
Daunorubicin's primary mechanism of action involves intercalating into DNA and inhibiting the topoisomerase II enzyme, which leads to the formation of DNA double-strand breaks (DSBs) and subsequent cell death. bccancer.bc.cadovepress.combiorxiv.org Combination therapies can intensify this effect by introducing additional genotoxic stress or by crippling the cell's ability to repair the DNA damage induced by daunorubicin.
Rational combinations of DNA damage-inducing therapies with agents like DNA methyltransferase and histone deacetylase inhibitors can synergistically enhance DNA damage, leading to greater growth inhibition and apoptosis in myeloid cells. dovepress.com For instance, research in acute myeloid leukemia (AML) cells has shown that combining daunorubicin with inhibitors of NF-κB and Poly (ADP-ribose) Polymerase 1 (PARP1) significantly increases the treatment's efficacy. researchgate.net PARP1 is a crucial enzyme in the DNA repair process. Its inhibition by agents like olaparib, when combined with daunorubicin, leads to an accumulation of unrepaired DNA damage, thereby augmenting the cytotoxic effect. researchgate.net Similarly, the inhibition of NF-κB, a pathway implicated in chemoresistance, further sensitizes AML cells to daunorubicin-induced damage. researchgate.net
Conversely, some cellular components can diminish the impact of daunorubicin. Studies have shown that platelet microparticles (PMPs) can protect AML cells from daunorubicin by reducing the levels of induced DNA damage, as measured by the phosphorylation of histone H2AX (γH2AX), a marker for DSBs. mdpi.com This protective mechanism highlights the complex interplay between chemotherapeutic agents and the tumor microenvironment. mdpi.com The combination of daunorubicin with dendrosomal-curcumin has also been observed to have a synergistic effect in inducing apoptosis in lung cancer cells, suggesting an enhancement of the cellular stress initiated by DNA damage. nih.gov
| Combination Agent(s) | Cell Line/Model | Key Findings | Reference |
|---|---|---|---|
| BMS (NF-κB inhibitor) and Olaparib (PARP1 inhibitor) | KG1α and Kasumi-1 (AML cells) | Double inhibition of NF-κB and PARP1 significantly increased the efficacy of daunorubicin and enhanced apoptosis. | researchgate.net |
| Dendrosomal-Curcumin | A549 (Lung Cancer Cells) | Revealed a synergistic effect on inducing apoptosis compared to either agent alone. | nih.gov |
| Platelet Microparticles (PMPs) | THP-1 (AML cells) | PMPs reduced daunorubicin-induced DNA damage (γH2AX levels) and protected AML cells from apoptosis. | mdpi.com |
| DNA Methyltransferase and Histone Deacetylase Inhibitors | Myeloid cells | Synergistically enhance DNA damage, growth inhibition, and apoptosis when combined with DNA damage-inducing therapies. | dovepress.com |
Modulation of Anti-apoptotic Proteins (e.g., Mcl-1) by Combination Agents
A common mechanism of resistance to chemotherapy is the overexpression of anti-apoptotic proteins from the B-cell lymphoma-2 (Bcl-2) family. nih.gov Myeloid cell leukemia-1 (Mcl-1) is a particularly important anti-apoptotic protein whose overexpression is linked to tumor development and resistance to various therapies, including those involving daunorubicin. nih.gov Targeting Mcl-1 has therefore become a key strategy in combination therapies to enhance the pro-apoptotic effects of conventional chemotherapeutic agents.
Research has demonstrated that combining daunorubicin with specific Mcl-1 inhibitors, such as S63845, results in synergistic activity against AML cell lines. nih.gov This approach is based on the principle that while daunorubicin induces cellular damage, the Mcl-1 inhibitor simultaneously removes the cell's primary defense against apoptosis, leading to more effective cell killing. nih.gov Furthermore, some DNA damaging agents, including daunorubicin itself, have been found to induce the loss of the Mcl-1 protein. nih.gov One study showed that pretreatment with daunorubicin downregulated Mcl-1, thereby reversing resistance and sensitizing breast cancer cells to apoptosis induced by the TNF-related apoptosis-inducing ligand (TRAIL). nih.gov
Other therapeutic agents can also modulate Mcl-1 levels or activity, creating a favorable environment for daunorubicin's action. Cyclin-dependent kinase 9 (CDK9) is a transcriptional activator required for the expression of Mcl-1. ajmc.com Inhibitors of CDK9, such as alvocidib, can down-regulate Mcl-1 transcription, thereby sensitizing cancer cells to other apoptotic stimuli. frontiersin.org Combination strategies that pair a BCL-2 family inhibitor with a CDK9 inhibitor aim to overcome Mcl-1–dependent drug resistance. frontiersin.org While BH3-mimetic drugs like ABT-737 inhibit other anti-apoptotic proteins such as Bcl-2 and Bcl-xL, they are not effective against Mcl-1. nih.gov The combination of ABT-737 with daunorubicin has shown synergistic effects, but it is suggested that the specific suppression of Mcl-1 could enhance this chemosensitization even further. nih.gov
| Combination Agent(s) | Cell Line/Model | Key Findings | Reference |
|---|---|---|---|
| S63845 (Mcl-1 inhibitor) | AML cell lines | Exhibited synergistic activity in vitro when combined with daunorubicin. | nih.gov |
| TRAIL | MCF-7, MDA-MB-231, T47D (Breast cancer cells) | Daunorubicin pretreatment induced the loss of Mcl-1, sensitizing TRAIL-resistant cells to apoptosis. | nih.gov |
| ABT-737 (Bcl-2/Bcl-xL inhibitor) | HL-60 and U937 (AML cells) | Synergistically enhanced daunorubicin-mediated apoptosis; suggested that specific Mcl-1 suppression would further improve efficacy. | nih.gov |
| Alvocidib (CDK9 inhibitor) | AML and Chronic Lymphocytic Leukemia cells | Decreases Mcl-1 levels by inhibiting CDK9-mediated transcription, overcoming Mcl-1-dependent drug resistance. | frontiersin.org |
Preclinical Pharmacodynamics and Metabolism of Daunorubicin Hydrochloride
Relationship between Intracellular Concentration and Pharmacological Effect in Preclinical Systems
The pharmacological effect of daunorubicin (B1662515) is intrinsically linked to its concentration within cancer cells. Preclinical studies have established that the cytotoxicity of daunorubicin is concentration-dependent. researchgate.netresearchgate.net Higher intracellular concentrations of the drug lead to more pronounced cellular damage and apoptosis. researchgate.net Research in childhood acute lymphoblastic leukemia (ALL) has shown an inverse correlation between the intracellular daunorubicin concentration and resistance to the drug. nih.gov Specifically, lower drug accumulation and retention are associated with higher resistance. nih.gov
The process of drug entry and exit from the cell is a critical determinant of its intracellular concentration. Daunorubicin rapidly penetrates cardiomyocytes, where it is then metabolized. researchgate.net However, mechanisms of drug resistance, such as the expression of P-glycoprotein (P-gp) and major vault protein/lung resistance protein (LRP), can actively efflux the drug, thereby lowering its intracellular concentration and diminishing its pharmacological effect. nih.goveur.nl In fact, studies have shown a significant inverse correlation between the accumulated daunorubicin concentration and the expression of LRP. nih.gov
Preclinical models using cancer cell lines like HL60 and K562, as well as cells from acute myelogenous leukemia (AML) patients, have demonstrated that higher concentrations of daunorubicin initiate apoptosis more rapidly. researchgate.net This is evidenced by the faster induction of caspase-3 activity and DNA fragmentation at elevated drug levels. researchgate.net In mouse models, maintaining the intracellular concentration of daunorubicin has been correlated with improved in vivo antitumor activity. aacrjournals.org The table below summarizes findings from a study on leukemic cells, illustrating the concentration-dependent nature of daunorubicin-induced apoptosis.
Table 1: Daunorubicin Concentration and Apoptosis Induction in Leukemic Cells
| Cell Line | Daunorubicin Concentration | Key Observation | Citation |
|---|---|---|---|
| HL60 | High | Faster initiation of apoptosis (caspase-3 activation and DNA fragmentation). | researchgate.net |
| K562 | Variable | Apoptosis was slow and not significantly related to concentration. | researchgate.net |
| AML Patient Cells | 0.25 µg/mL | Large interindividual variations in the time course of DNA fragmentation. | researchgate.net |
Metabolic Pathways and Active Metabolites (e.g., Daunorubicinol) in Preclinical Studies
The metabolism of daunorubicin is a critical aspect of its pharmacology, primarily occurring in the liver and other tissues. ontosight.ainih.govbps.ac.uk The main metabolic transformation is the reduction of the C-13 ketone group on the side chain to a secondary alcohol, forming the principal and active metabolite, daunorubicinol (B1669839). eur.nlontosight.aiaacrjournals.org This conversion is catalyzed by a family of cytoplasmic, NADPH-requiring enzymes known as aldo-keto reductases (AKRs) and carbonyl reductases (CBRs), which are ubiquitously present in many mammalian tissues. eur.nlnih.govbps.ac.ukaacrjournals.orgnih.gov Specifically, carbonyl reductase 1 (CBR1) and carbonyl reductase 3 (CBR3) are major enzymes involved in this process. nih.gov
A secondary metabolic pathway involves the reductive cleavage of the daunosamine (B1196630) sugar moiety from both daunorubicin and daunorubicinol. eur.nl This reaction, mediated by microsomal NADPH-dependent cytochrome P450 reductase, results in the formation of aglycones, such as daunorubicinone and daunorubicinolone. eur.nlresearchgate.net This pathway is highly sensitive to the presence of molecular oxygen. eur.nl Further metabolism can occur through conjugation reactions like glucuronidation and sulfation, which increase the water solubility of the metabolites and facilitate their excretion, primarily through the bile. ontosight.ai
Preclinical studies in rat tissues have demonstrated that daunorubicin is converted to daunorubicinol by a cytoplasmic enzyme requiring NADPH as a cofactor. aacrjournals.org This reductase activity is found in various tissues and blood components, including leukocytes and erythrocytes. nih.govbps.ac.ukaacrjournals.org The enzymatic activity is heat-labile and does not require molecular oxygen. aacrjournals.org
Table 2: Key Enzymes and Reactions in Daunorubicin Metabolism
| Metabolic Reaction | Enzymes Involved | Cofactor | Resulting Metabolite | Citation |
|---|---|---|---|---|
| Reduction of side-chain carbonyl | Aldo-keto reductases (AKRs), Carbonyl reductases (CBR1, CBR3) | NADPH | Daunorubicinol | eur.nlaacrjournals.orgnih.gov |
| Reductive cleavage of daunosamine sugar | Cytochrome P450 reductase | NADPH | Aglycones (e.g., Daunorubicinone) | eur.nl |
Contribution of Metabolites to Antitumor Activity in Preclinical Models
However, the contribution of daunorubicinol to cytotoxicity can be complex and context-dependent. Its increased polarity compared to daunorubicin limits its rate of cellular uptake, which can result in lower intracellular concentrations. researchgate.neteur.nl Studies in cardiomyocytes have shown that while daunorubicin is rapidly taken up and metabolized to daunorubicinol, the metabolite is then released from the cells, leading to consistently lower intracellular concentrations of daunorubicinol than the parent drug. researchgate.net In these specific cells, exogenously administered daunorubicinol showed significantly lower toxicity than daunorubicin, despite inducing similar levels of DNA damage. researchgate.net This suggests that in some cell types, daunorubicin is the primary driver of cytotoxicity. researchgate.net
Inter-species Variability in Preclinical Metabolic Profiles
Significant inter-species variability exists in the metabolic profiles of daunorubicin, which can complicate the extrapolation of preclinical findings to clinical scenarios. researchgate.netahajournals.orgresearchgate.net Daunorubicin reductase, the enzyme responsible for converting daunorubicin to daunorubicinol, is ubiquitous in all tested mammalian tissues, but its activity levels can differ between species. nih.govbps.ac.uk These differences in enzyme activity lead to variations in the rate and extent of daunorubicinol formation. researchgate.net
For example, comparative metabolism studies have been conducted in species such as the mouse, rat, rabbit, and monkey. eur.nl Such studies have revealed differences in the uptake, metabolism, and retention of anthracyclines among various animal species. eur.nl Conflicting outcomes between in vivo preclinical and clinical results can arise due to this inter-species variability, particularly between rodents and primates. researchgate.net These variations can be attributed to differences in metabolizing enzymes and transporter proteins. researchgate.net The genetic background of the animal strain used in preclinical studies can also influence cardiovascular phenotypes and drug response, with potential differences observed even between substrains of the same mouse line. ahajournals.org This highlights the importance of considering species-specific metabolic characteristics when evaluating the preclinical pharmacology of daunorubicin.
Q & A
Q. How is Daunorubicin Hydrochloride quantified and validated for purity in pharmaceutical formulations?
High-performance liquid chromatography (HPLC) is the standard method. Use a C18 column (4.6 mm × 300 mm, 10 µm particle size) with a mobile phase of water:acetonitrile (31:19, pH 2.2 adjusted with phosphoric acid). Detection is via UV at 254 nm. An internal standard (e.g., 2-naphthalenesulfonic acid) improves accuracy. System suitability requires a retention time of ~9 minutes for daunorubicin, with reproducible peak area ratios .
Q. What is the mechanism of Daunorubicin Hydrochloride as an antitumor agent?
It intercalates into DNA, inhibiting topoisomerase II activity, causing double-strand breaks. The Ki for DNA synthesis inhibition is 0.02 µM. Secondary mechanisms include reactive oxygen species (ROS) generation and apoptosis induction via caspase activation .
Q. What are the optimal storage and handling conditions for Daunorubicin Hydrochloride?
Store lyophilized powder at -20°C in hermetic containers. Reconstituted solutions in methanol or mobile phase are stable for ≤1 month at -20°C. Avoid repeated freeze-thaw cycles .
Q. How are physicochemical properties (e.g., solubility, optical activity) characterized for quality control?
- Solubility : Freely soluble in water, methanol; sparingly soluble in ethanol (99.5%).
- Optical rotation : [α] = +25° to +275° (15 mg/mL in methanol).
- UV-Vis : E1% (495 nm) = 210–250 in methanol. Validate via absorbance spectra and HPLC retention times .
Advanced Research Questions
Q. How to design in vitro assays to distinguish apoptosis from necrosis induced by Daunorubicin Hydrochloride?
Combine TUNEL assay (apoptosis-specific DNA fragmentation) with annexin V/PI staining (flow cytometry) to differentiate early apoptosis (annexin V+/PI−) from necrosis (annexin V+/PI+). Use dose ranges of 0.02–20 µM over 24–72 hours in leukemia cell lines (e.g., MOLT-4, CCRF-CEM) .
Q. How to resolve discrepancies in reported cytotoxicity data across studies?
Standardize protocols:
- Cell density : 2×10⁵ cells/mL.
- Incubation : 72 hours at 37°C with 5% CO₂.
- MTT assay : Add 10 µL tetrazolium salt (5 mg/mL), incubate 4 hours, dissolve formazan in 10% SDS/10 mM HCl. Calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism). Validate with positive controls (e.g., doxorubicin) .
Q. What in vivo models and dosing regimens are validated for Daunorubicin Hydrochloride efficacy studies?
Q. How to evaluate metabolic stability and degradation products of Daunorubicin Hydrochloride?
Use LC-MS/MS with C18 columns and gradient elution (water:acetonitrile with 0.1% formic acid). Monitor major metabolites (e.g., daunorubicinol) and impurities (e.g., doxorubicin-related compounds). Quantify degradation products under stress conditions (e.g., pH 2–9, 40°C) .
Q. What strategies mitigate off-target effects in combination therapies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
